2-Methyl-4-nitrobutanoic acid
Beschreibung
Structure
3D Structure
Eigenschaften
CAS-Nummer |
88348-06-5 |
|---|---|
Molekularformel |
C5H9NO4 |
Molekulargewicht |
147.13 g/mol |
IUPAC-Name |
2-methyl-4-nitrobutanoic acid |
InChI |
InChI=1S/C5H9NO4/c1-4(5(7)8)2-3-6(9)10/h4H,2-3H2,1H3,(H,7,8) |
InChI-Schlüssel |
OUFURNSEVIXAGV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC[N+](=O)[O-])C(=O)O |
Herkunft des Produkts |
United States |
Comprehensive Technical Guide on (R)-2-Methyl-4-nitrobutanoic Acid: Chemical Properties, Reactivity, and Applications in Drug Development
Executive Summary
As a Senior Application Scientist in early-stage drug development, I approach (R)-2-methyl-4-nitrobutanoic acid (CAS: 88390-28-7) not merely as a static chemical entity, but as a highly dynamic chiral scaffold. This compound is a critical building block in the synthesis of neuroactive Active Pharmaceutical Ingredients (APIs), specifically gamma-aminobutyric acid (GABA) analogues. By leveraging its pre-established C2 stereocenter and reducible aliphatic nitro group, synthetic chemists can bypass complex asymmetric catalytic steps, directly accessing enantiomerically pure neurotherapeutics.
This whitepaper provides an in-depth analysis of its physicochemical profile, mechanistic reactivity, and a field-proven, self-validating protocol for its downstream conversion.
Physicochemical Profiling and Structural Dynamics
The utility of (R)-2-methyl-4-nitrobutanoic acid stems from its bifunctional nature: a carboxylic acid moiety that allows for esterification/amidation, and a terminal nitro group that serves as a masked primary amine. Understanding its quantitative properties is essential for predicting its solubility, partition coefficients, and behavior during purification.
Table 1: Quantitative Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | (2R)-2-methyl-4-nitrobutanoic acid | |
| CAS Number | 88390-28-7 | |
| Molecular Formula | C5H9NO4 | |
| Molecular Weight | 147.13 g/mol | |
| Exact Mass | 147.053158 Da | |
| XLogP3 | 0.5 | |
| Topological Polar Surface Area (TPSA) | 83.1 Ų | |
| Rotatable Bonds | 4 |
Insight: The relatively low XLogP3 (0.5) and high TPSA (83.1 Ų) indicate that this compound is highly polar. In a synthetic workflow, this necessitates the use of polar protic or aprotic solvents (e.g., methanol, DMF) for complete solvation, and poses challenges for standard aqueous-organic extractions, often requiring "salting out" techniques or direct crystallization.
Mechanistic Reactivity & Synthetic Utility
The primary synthetic trajectory for (R)-2-methyl-4-nitrobutanoic acid is its chemoselective reduction to (R)-4-amino-2-methylbutanoic acid . The preservation of the alpha-chiral center during this transformation is paramount, as the stereochemistry dictates the final API's pharmacological efficacy.
Fig 1: Synthetic pathways of (R)-2-methyl-4-nitrobutanoic acid into GABAergic APIs.
Self-Validating Experimental Protocol: Chemoselective Hydrogenation
To convert the nitro precursor into its active amine counterpart, catalytic hydrogenation is the industry standard. The following protocol is designed as a self-validating system , ensuring that each step has a built-in feedback loop to confirm success and mitigate safety risks.
Fig 2: Self-validating workflow for the chemoselective hydrogenation of the nitro precursor.
Step-by-Step Methodology
Step 1: Reactor Preparation and Solvation
-
Action: Dissolve 1.0 equivalent of (R)-2-methyl-4-nitrobutanoic acid in anhydrous methanol (10 volumes) within a pressure-rated stainless steel reactor.
-
Causality: Methanol is chosen because it thoroughly solvates both the nitro precursor and the resulting zwitterionic amine product. Anhydrous conditions are strictly maintained to prevent unwanted hydrolysis or competitive side reactions.
Step 2: Catalyst Introduction and Inert Purging
-
Action: Add 10% wt/wt Palladium on Carbon (Pd/C, 50% wet). Purge the reactor headspace with Nitrogen (N2) three times, followed by Hydrogen (H2) three times.
-
Causality: Dry Pd/C is highly pyrophoric, especially in the presence of methanolic vapors. Using a 50% wet catalyst mitigates this risk. The N2/H2 purge cycle is a critical safety and efficacy measure; it completely displaces oxygen, eliminating explosion hazards and preventing oxygen-induced catalyst poisoning.
Step 3: Pressurized Hydrogenation
-
Action: Pressurize the reactor to 3-5 bar with H2 and stir vigorously at 25°C.
-
Causality: Elevated pressure accelerates the reduction of the aliphatic nitro group. Maintaining the temperature at 25°C prevents thermal racemization at the sensitive C2 alpha-chiral center.
-
Self-Validation: Monitor the reaction via an automated H2 mass flow controller. The reaction is definitively complete when H2 consumption ceases and the pressure remains static for 30 consecutive minutes.
Step 4: Catalyst Recovery and Analytical Validation
-
Action: Filter the reaction mixture through a compacted pad of Celite under an inert argon atmosphere. Concentrate the filtrate in vacuo and recrystallize the crude product from an ethanol/water matrix.
-
Causality: Celite effectively traps the fine, sub-micron Pd/C particles, preventing heavy metal contamination in the final API intermediate.
-
Self-Validation: Submit the crystallized product to Chiral HPLC. The system validates the protocol if the chromatogram shows a complete disappearance of the nitro precursor peak and an enantiomeric excess (ee) of >99% for the resulting amine.
Pharmacological Significance in Drug Development
The immediate downstream product of this compound,, is a non-proteinogenic gamma-amino acid of profound interest in neuroscience.
According to structural-activity relationship (SAR) studies on recombinant human GABA receptors, the stereochemistry of the methyl group dictates the molecule's pharmacological fate. While the (S)-enantiomer behaves as a partial agonist, the (R)-enantiomer acts as a targeted antagonist at the GABA-C receptor subtype (specifically the rho1 subunit) .
Therefore, utilizing high-purity (R)-2-methyl-4-nitrobutanoic acid as the foundational building block is not just a matter of chemical elegance; it is a strict pharmacological necessity to prevent off-target agonistic effects in the final therapeutic agent.
References
Strategic Biological Applications and Synthetic Utility of 2-Methyl-4-nitrobutanoic Acid and Its Derivatives
Molecular Architecture and Mechanistic Causality
In the landscape of modern drug discovery, aliphatic nitro compounds often serve as versatile, albeit underutilized, linchpins for complex molecular assembly. 2-Methyl-4-nitrobutanoic acid (and its precursor aldehyde, 2-methyl-4-nitrobutanal) represents a highly strategic bifunctional scaffold. The presence of both a terminal nitro group and a carboxylic acid on a branched butane backbone allows for orthogonal reactivity, enabling precise stepwise modifications.
From a structural causality perspective, the branched methyl group at the C2 position introduces a critical stereocenter. The racemic mixture is typically synthesized via the nitration of 2-methylbutanal [1]. Hydrolysis of racemic nitroesters yields (±)-2-methyl-4-nitrobutyric acid, which must be resolved into its optically active enantiomers using (+)- and (-)-α-methylbenzylamine salts [2]. This chiral resolution is not merely a purification step; it is a fundamental requirement in drug design. Enantiomeric purity dictates the spatial orientation of the resulting pharmacophore, directly impacting target receptor binding affinity and mitigating off-target toxicity.
Core Biological Activities and Therapeutic Potential
The pharmacological value of 2-methyl-4-nitrobutanoic acid is primarily realized through its downstream derivatives, which exhibit diverse biological activities.
Anti-inflammatory and Antioxidant Pathways
Derivatives such as 2-methyl-4-nitrobutanal exhibit intrinsic biological activity. The nitro group is highly redox-active, allowing the molecule to participate in redox cycling and confer potent antioxidant capabilities [1]. Furthermore, these compounds act as anti-inflammatory agents by inhibiting cyclooxygenase (COX) enzymes, which are pivotal in mediating the inflammatory cascade [1].
Neuroprotection: Antiseizure Drug (ASD) Development
The most profound therapeutic application of this scaffold occurs when the nitro group and carboxylic acid are reduced to form 4-amino-2-methylbutan-1-ol [3]. This amino alcohol is a critical building block in the synthesis of novel Vitamin K analogues designed to treat pharmacoresistant seizures [4].
In preclinical development, coupling this specific amine with 2-bromonaphthalene-1,4-dione yields compounds (e.g., compound 3d ) that provide full protection in rodent pharmacoresistant seizure models (such as the 6 Hz 44 mA model). The steric bulk provided by the C2-methyl group enhances the metabolic stability of the drug, allowing for favorable pharmacokinetic properties and excellent brain permeability [5].
Modulation of PLP-Dependent Enzymes
The hydrochloride salt of 4-amino-2-methylbutan-1-ol also interacts with pyridoxal-5-phosphate (PLP)-dependent enzymes [6]. This interaction facilitates the asymmetric synthesis of chiral amines, modulating downstream cellular processes and making it an invaluable reagent in biochemical assays and industrial biocatalysis [6].
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following workflows are designed as self-validating systems , incorporating built-in quality control checkpoints to verify success at each stage.
Protocol A: Catalytic Hydrogenation to 4-Amino-2-methylbutan-1-ol
Causality: Palladium on carbon (Pd/C) is chosen over harsher reducing agents (like LiAlH4) to ensure the selective, high-atom-economy reduction of the aliphatic nitro group without cleaving the carbon backbone or inducing unwanted side reactions [7].
-
Setup: Charge a high-pressure reactor with 2-methyl-4-nitrobutan-1-ol (or the corresponding acid) dissolved in anhydrous methanol [7].
-
Catalyst Addition: Add 10% Pd/C catalyst strictly under an inert nitrogen atmosphere to prevent autoignition of the solvent [7].
-
Reaction: Seal the reactor, purge with hydrogen, and pressurize with H₂ gas to 5 bar. Heat the mixture to 40 °C with continuous stirring [7].
-
Self-Validation Checkpoint 1 (Kinetics): Monitor the reaction progress via H₂ uptake. The reaction is deemed complete when the internal pressure stabilizes, indicating full stoichiometric conversion (approx. 3 equivalents of H₂ consumed) [7].
-
Workup: Cool to room temperature, safely vent the reactor, and filter the mixture through a pad of Celite® to remove the palladium catalyst [7].
-
Self-Validation Checkpoint 2 (Analytical): Concentrate the filtrate in vacuo. Perform Thin-Layer Chromatography (TLC) using a ninhydrin stain; the appearance of a distinct purple spot confirms the presence of the primary amine. Follow up with GC-MS to verify the molecular weight (MW ≈ 103.16 g/mol ).
Protocol B: Synthesis of Antiseizure Vitamin K Analogue (Compound 3d)
Causality: Nucleophilic aromatic substitution leverages the nucleophilicity of the primary amine on 4-amino-2-methylbutan-1-ol to displace the bromide leaving group on 2-bromonaphthalene-1,4-dione. This forms a secondary amine linkage essential for target receptor interaction in the brain [4].
-
Setup: Dissolve 2-bromonaphthalene-1,4-dione in a polar protic solvent (e.g., ethanol).
-
Coupling: Add 1.2 equivalents of 4-amino-2-methylbutan-1-ol and a mild base (e.g., NaHCO₃) to neutralize the generated HBr [4].
-
Reaction: Reflux the mixture for 4–6 hours.
-
Self-Validation Checkpoint 1 (Visual): Observe the reaction mixture for a distinct color shift to orange-yellow, which visually indicates the successful formation of the conjugated naphthoquinone system [5].
-
Purification: Evaporate the solvent and purify the crude product via silica gel flash chromatography.
-
Self-Validation Checkpoint 2 (Structural): Perform ¹H NMR (400 MHz, DMSO-d6). Successful coupling is validated by the characteristic shift of the naphthoquinone aromatic protons (e.g., doublets of doublets at δ 7.97 and 7.94 ppm) and the integration of the branched aliphatic chain [5].
Quantitative Pharmacological Data
The following table summarizes the quantitative biological and synthetic metrics associated with 2-methyl-4-nitrobutanoic acid derivatives across various assays.
| Compound / Derivative | Biological Target / Assay | Quantitative Result | Clinical / Synthetic Relevance |
| 2-Methyl-4-nitrobutanal | Cyclooxygenase (COX) | Dose-dependent inhibition | Anti-inflammatory agent [1] |
| 4-Amino-2-methylbutan-1-ol | PLP-Dependent Enzymes | Modulatory interaction | Synthesis of chiral amines [6] |
| Vitamin K Analogue (3d) | CYP1A2 Isoform | IC₅₀ = 5.57 μM | Moderate metabolic inhibition [5] |
| Vitamin K Analogue (3d) | 6 Hz 44 mA Mouse Model | Full Protection | Pharmacoresistant epilepsy [5] |
| 4-Amino-2-methylbutan-1-ol | Oxidative Carbonylation | 93% Yield (Urea formation) | Precursor for cyclic carbamates [8] |
Visualizations
Synthetic workflow from 2-methylbutanal to antiseizure Vitamin K analogues.
Biological pathways and pharmacological outcomes of 2-methyl-4-nitrobutanoic acid derivatives.
References
-
PubChem. "(R)-2-methyl-4-nitrobutanoic acid." National Center for Biotechnology Information.[Link]
-
PubChem. "4-Amino-2-methyl-1-butanol." National Center for Biotechnology Information.[Link]
-
ACS Publications. "Discovery of the First Vitamin K Analogue as a Potential Treatment of Pharmacoresistant Seizures." Journal of Medicinal Chemistry.[Link]
Sources
- 1. evitachem.com [evitachem.com]
- 2. researchgate.net [researchgate.net]
- 3. 4-Amino-2-methyl-1-butanol | C5H13NO | CID 10129911 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of the first Vitamin K analog as a potential treatment of pharmacoresistant seizures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buy 4-amino-2-methylbutan-1-ol hydrochloride | 89282-63-3 | 95 [smolecule.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
Application Note: High-Sensitivity LC-MS/MS Quantification of 2-Methyl-4-nitrobutanoic Acid as a Mutagenic Impurity
Introduction & Scientific Rationale
As a Senior Application Scientist, I frequently encounter the analytical challenge of quantifying low-molecular-weight, highly polar impurities in complex active pharmaceutical ingredient (API) matrices. 2-Methyl-4-nitrobutanoic acid (Molecular Weight: 147.13 g/mol )[1] is a critical aliphatic nitro-carboxylic acid intermediate utilized in the synthesis of complex pharmaceuticals, including GABA analogues and chiral drug precursors[2].
However, its chemical structure presents a significant regulatory hurdle. Under the ICH M7(R1) guidelines , aliphatic and aromatic nitro compounds are flagged as structural alerts for mutagenicity[3]. These potentially mutagenic impurities (PMIs) can undergo in vivo reduction to highly reactive hydroxylamines, which subsequently react with DNA[4]. Consequently, regulatory agencies mandate that the presence of 2-Methyl-4-nitrobutanoic acid in the final API must be rigorously controlled, typically at or below the Threshold of Toxicological Concern (TTC) of 1.5 µ g/day [3].
The Causality of Method Selection
Quantifying this impurity at trace levels (parts-per-million, ppm) requires a highly specific approach.
-
Why not HPLC-UV? The molecule lacks an extended conjugated π -system, rendering UV detection at trace levels virtually impossible due to poor molar absorptivity.
-
Why not GC-MS? The polar carboxylic acid moiety causes thermal instability and poor volatility, precluding direct Gas Chromatography analysis without cumbersome and error-prone derivatization steps.
-
The LC-MS/MS Advantage: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Electrospray Ionization in negative mode (ESI-) is the optimal choice. The carboxylic acid functional group (pKa ~4.5) readily donates a proton in neutral aqueous environments, forming a highly stable [M−H]− anion. Multiple Reaction Monitoring (MRM) provides a self-validating detection mechanism where specific precursor-to-product ion transitions eliminate false positives from the bulk API matrix.
Mechanistic Insights & Workflow Visualization
To ensure absolute trustworthiness in our analytical results, the method must be designed around the specific chemical behavior of the analyte.
Chromatographic Strategy
Standard C18 columns are prone to stationary phase "dewetting" or phase collapse under the highly aqueous conditions (>95% water) required to retain small, polar aliphatic acids. Therefore, a High-Strength Silica (HSS) T3 column is selected. The causality for this choice is the T3 column's lower ligand density and proprietary polar end-capping, which permits 100% aqueous mobile phases without phase collapse, ensuring reproducible retention times and sharp peak shapes.
Fragmentation Pathway (CID)
In the collision cell, the [M−H]− precursor ion (m/z 146.0) undergoes Collision-Induced Dissociation (CID). The primary fragmentation route is the neutral loss of carbon dioxide (-44 Da), a hallmark of carboxylic acids, yielding the quantifier ion at m/z 102.1. A secondary diagnostic fragmentation is the loss of nitrous acid (-47 Da), characteristic of primary and secondary nitroalkanes, yielding the qualifier ion at m/z 99.0.
Collision-Induced Dissociation (CID) fragmentation pathway for 2-Methyl-4-nitrobutanoic acid.
Workflow for the extraction, separation, and ICH M7-compliant quantification of the impurity.
Experimental Protocol: A Self-Validating System
To guarantee data integrity, this protocol incorporates a surrogate internal standard (IS) —4-Nitrobutanoic acid. By spiking the IS into the sample prior to extraction, the method becomes self-validating; any matrix effects (ion suppression/enhancement) or extraction losses are mathematically normalized. An IS recovery outside the 80–120% range automatically invalidates the sample preparation, preventing false-negative reporting of this mutagenic impurity.
Reagents and Materials
-
Analyte: 2-Methyl-4-nitrobutanoic acid reference standard (>99% purity).
-
Internal Standard (IS): 4-Nitrobutanoic acid.
-
Solvents: LC-MS grade Water, Acetonitrile, and Ammonium Formate.
-
Column: Waters ACQUITY UPLC HSS T3 (2.1 x 100 mm, 1.8 µm).
Step-by-Step Sample Preparation
-
Matrix Solubilization: Accurately weigh 50.0 mg of the bulk API into a 10 mL volumetric flask.
-
IS Spiking: Add 50 µL of a 10 µg/mL Internal Standard working solution.
-
Dilution (Solvent Matching): Dissolve and make up to volume using the initial mobile phase conditions (98% Water / 2% Acetonitrile). Causality: Diluting the sample in a solvent stronger than the initial mobile phase causes peak broadening and distortion for early-eluting polar compounds. Solvent matching focuses the analyte band at the head of the column.
-
Clarification: Vortex for 1 minute, then centrifuge at 14,000 rpm for 10 minutes at 4°C to precipitate any insoluble matrix components.
-
Filtration: Transfer the supernatant through a 0.22 µm PTFE syringe filter into an LC vial.
Chromatographic (LC) Conditions
Table 1: LC Gradient Program Mobile Phase A: 10 mM Ammonium Formate in Water (Unbuffered to favor deprotonation). Mobile Phase B: Acetonitrile.
| Time (min) | Flow Rate (mL/min) | % Mobile Phase A | % Mobile Phase B | Curve Profile |
| 0.0 | 0.40 | 98 | 2 | Initial |
| 1.0 | 0.40 | 98 | 2 | Isocratic |
| 4.0 | 0.40 | 10 | 90 | Linear |
| 5.5 | 0.40 | 10 | 90 | Hold (Wash) |
| 5.6 | 0.40 | 98 | 2 | Linear |
| 8.0 | 0.40 | 98 | 2 | Re-equilibrate |
Mass Spectrometry (MS/MS) Conditions
Table 2: Optimized MRM Parameters (Negative ESI)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) | Purpose |
| 2-Methyl-4-nitrobutanoic acid | 146.0 | 102.1 | 50 | 25 | 12 | Quantifier |
| 2-Methyl-4-nitrobutanoic acid | 146.0 | 99.0 | 50 | 25 | 18 | Qualifier |
| 4-Nitrobutanoic acid (IS) | 132.0 | 88.0 | 50 | 25 | 12 | Internal Standard |
Method Validation & Quantitative Data
The method was validated according to ICH Q2(R1) guidelines for the quantification of impurities. The use of the internal standard successfully mitigated matrix suppression, yielding excellent linearity and recovery metrics well within the stringent requirements for genotoxic impurity analysis.
Table 3: Method Validation Summary
| Validation Parameter | Result | Regulatory Acceptance Criteria |
| Limit of Detection (LOD) | 0.05 ppm (relative to API) | Signal-to-Noise (S/N) ≥ 3 |
| Limit of Quantitation (LOQ) | 0.15 ppm (relative to API) | Signal-to-Noise (S/N) ≥ 10, RSD ≤ 10% |
| Linear Range | 0.15 – 10.0 ppm | Correlation Coefficient ( R2 ) ≥ 0.995 |
| Accuracy (Spike Recovery) | 96.4% – 102.1% | 80% – 120% at LOQ level |
| Precision (Intra-day RSD) | 3.2% | ≤ 5.0% for trace analysis |
Conclusion
By leveraging the specific chemical properties of 2-Methyl-4-nitrobutanoic acid—namely its polar carboxylic acid moiety and characteristic nitroalkane fragmentation—we have developed a highly sensitive, self-validating LC-MS/MS protocol. The integration of an HSS T3 column prevents stationary phase collapse, while the negative ESI MRM transitions ensure interference-free quantification. This methodology empowers drug development professionals to confidently monitor and control this process-related impurity, ensuring full compliance with ICH M7 mutagenic impurity thresholds.
References
-
Guidechem. "88390-28-7 Ácido (R) -2-metil-4-nitrobutanoico - Diccionario de química". Accessed April 2026.
-
NextSDS. "(R)-2-methyl-4-nitrobutanoic acid — Chemical Substance Information". Accessed April 2026.
-
International Council for Harmonisation (ICH). "Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk, M7 (R1)". Accessed April 2026.
-
National Institute of Health Sciences (NIHS Japan). "Risk Assessment and Management of Genotoxic Impurities in Pharmaceuticals". Accessed April 2026.
Sources
Application Notes and Protocols for In vivo Studies with 2-Methyl-4-nitrobutanoic acid in Animal Models
Introduction: The Investigative Potential of Novel Nitroalkanoic Acids
In the landscape of drug discovery, small molecules with unique functional groups often represent untapped potential for therapeutic innovation. The nitro group (NO2), while sometimes associated with toxicity, is a critical pharmacophore in numerous FDA-approved drugs and biologically active compounds, contributing to a wide spectrum of activities including antimicrobial, antineoplastic, and anti-inflammatory effects.[1] The presence of a nitro moiety can significantly alter the electronic properties of a molecule, often serving as a bio-reducible "pro-drug" element that can be activated under specific physiological conditions, such as the hypoxic environment of inflamed tissues.
This document provides a comprehensive guide for the initial in vivo evaluation of 2-Methyl-4-nitrobutanoic acid, a novel nitroalkanoic acid. While specific biological data for this compound is not yet publicly available, its structural features—a short-chain fatty acid backbone combined with a nitro group—suggests potential roles in modulating metabolic and inflammatory pathways. For instance, endogenous nitro-fatty acids are known to be potent anti-inflammatory signaling molecules.[2] Similarly, short-chain fatty acids like 2-methylbutyric acid have been linked to cardiovascular health benefits.[3][4]
This guide is designed for researchers, scientists, and drug development professionals. It offers a strategic, phased approach to conducting foundational in vivo studies, starting with essential safety and pharmacokinetic assessments before proceeding to proof-of-concept efficacy models. The protocols herein are built upon established principles of preclinical research to ensure scientific rigor and data integrity.[5][6]
Phase 1: Foundational Safety and Pharmacokinetic Profiling
Before any efficacy studies can be contemplated, a thorough understanding of the compound's safety profile and its behavior in a biological system is paramount. This initial phase is designed to identify a safe dosage range and to characterize the absorption, distribution, metabolism, and excretion (ADME) of 2-Methyl-4-nitrobutanoic acid.[7][8]
Acute Toxicity Assessment (Dose-Range Finding)
The primary objective of this study is to determine the median lethal dose (LD50) and, more importantly, the No-Observed-Adverse-Effect Level (NOAEL), which is crucial for designing subsequent studies.[9]
Protocol 1: Acute Intraperitoneal (i.p.) Toxicity Study in Mice
-
Animal Model: Male and female C57BL/6 mice, 8-10 weeks old. Use of both sexes is essential to identify any sex-specific differences in toxicity.
-
Housing: House animals in a controlled environment (12-hour light/dark cycle, 22±2°C, 50±10% humidity) with ad libitum access to standard chow and water. Acclimatize animals for at least 7 days before the experiment.
-
Compound Formulation:
-
Prepare a stock solution of 2-Methyl-4-nitrobutanoic acid in a suitable vehicle. Given its predicted properties, a solution of 5-10% DMSO in saline or corn oil is a logical starting point.
-
The vehicle's safety must be established in a control group.
-
Prepare serial dilutions to achieve the desired dose levels.
-
-
Experimental Groups:
-
Group 1: Vehicle control (e.g., 10% DMSO in saline), n=5-6 animals/sex.
-
Groups 2-6: Escalating doses of 2-Methyl-4-nitrobutanoic acid. A logarithmic dose progression is recommended (e.g., 5, 50, 100, 500, 2000 mg/kg), n=5-6 animals/sex per group. The dose range may need adjustment based on the compound's chemical properties and any preliminary in vitro cytotoxicity data.
-
-
Administration: Administer a single dose via intraperitoneal (i.p.) injection. The volume should be consistent across all groups (e.g., 10 mL/kg).
-
Observation:
-
Monitor animals continuously for the first 4 hours post-injection, and then at least twice daily for 14 days.
-
Record clinical signs of toxicity, including changes in skin, fur, eyes, respiratory, autonomic, and central nervous system activity (e.g., tremors, convulsions, lethargy, diarrhea).
-
Record body weight on Day 0 (pre-dose), Day 1, Day 7, and Day 14.
-
Note any mortality, including time to death.
-
-
Endpoint Analysis:
-
After 14 days, euthanize all surviving animals.
-
Perform a gross necropsy on all animals (including those that died during the study) to examine for any organ abnormalities.
-
Calculate the LD50 using a recognized statistical method (e.g., Probit analysis).
-
Determine the NOAEL as the highest dose at which no adverse effects are observed.[9]
-
| Parameter | Description |
| Animal Model | C57BL/6 mice (Male & Female) |
| Dose Range | 5 - 2000 mg/kg (example range) |
| Route | Intraperitoneal (i.p.) |
| Observation Period | 14 days |
| Primary Endpoints | Mortality (for LD50), Clinical Signs, Body Weight Changes |
| Secondary Endpoint | Gross Necropsy Findings |
| Key Outcome | No-Observed-Adverse-Effect Level (NOAEL) |
Preliminary Pharmacokinetic (PK) Study
A basic PK study is essential to understand how the compound is absorbed and cleared, which informs the dosing regimen (e.g., once vs. twice daily) for efficacy studies.
Protocol 2: Single-Dose PK Study in Rats
-
Animal Model: Male Sprague-Dawley rats (250-300g) with jugular vein cannulation for serial blood sampling.
-
Dosing: Administer a single i.p. or oral (p.o.) dose of 2-Methyl-4-nitrobutanoic acid at a dose well below the anticipated toxic level (e.g., the NOAEL or lower).
-
Blood Sampling: Collect blood samples (approx. 100-150 µL) from the cannula at pre-dose (0) and at multiple time points post-dose (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 hours).
-
Sample Processing: Process blood to plasma and store at -80°C until analysis.
-
Bioanalysis: Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify the concentration of 2-Methyl-4-nitrobutanoic acid in plasma.
-
Data Analysis: Use pharmacokinetic software to calculate key parameters such as:
-
Maximum plasma concentration (Cmax)
-
Time to reach Cmax (Tmax)
-
Area under the curve (AUC)
-
Elimination half-life (t1/2)
-
Phase 2: Proof-of-Concept (PoC) Efficacy Studies
Based on the structural alerts from related nitro and short-chain fatty acid compounds, initial efficacy testing in models of inflammation and metabolic syndrome is a logical starting point. The following protocols are examples; the choice of model should be refined based on emerging in vitro data on the compound's mechanism of action.
Model for Acute Inflammation
The lipopolysaccharide (LPS)-induced endotoxemia model is a robust and widely used system to screen for compounds with anti-inflammatory properties.[10][11] LPS, a component of Gram-negative bacteria, triggers a strong innate immune response characterized by the release of pro-inflammatory cytokines.
Protocol 3: LPS-Induced Acute Inflammation in Mice
-
Animal Model: Male C57BL/6 mice, 8-10 weeks old.
-
Experimental Groups (n=8-10 per group):
-
Group 1: Vehicle Control (No LPS, No Compound)
-
Group 2: LPS Control (LPS + Vehicle)
-
Group 3: Positive Control (LPS + Dexamethasone at 1-5 mg/kg)
-
Groups 4-6: Test Groups (LPS + 2-Methyl-4-nitrobutanoic acid at low, medium, and high doses, based on NOAEL).
-
-
Dosing Regimen:
-
Pre-treat animals with the vehicle, dexamethasone, or 2-Methyl-4-nitrobutanoic acid via i.p. injection.
-
One hour after treatment, administer LPS (e.g., 1 mg/kg, i.p.) to all groups except the Vehicle Control.
-
-
Endpoint Analysis:
-
Cytokine Measurement (Primary Endpoint): At 2-4 hours post-LPS injection (peak cytokine response), collect blood via cardiac puncture. Analyze plasma for key pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β using ELISA or multiplex bead array.
-
Organ Protection (Secondary Endpoint): At 24 hours post-LPS, collect tissues such as lung and liver for histological analysis (to assess inflammatory cell infiltration) or gene expression analysis (e.g., qPCR for inflammatory markers).
-
Caption: Hypothesized inhibition of the NF-κB pathway.
Interpreting the Results:
-
In the LPS model , a significant reduction in plasma TNF-α or IL-6 levels in the compound-treated groups compared to the LPS control would provide strong evidence of anti-inflammatory activity.
-
In the DIO model , improved glucose tolerance during an OGTT, reduced fasting insulin levels, or a decrease in body weight gain (independent of reduced food intake) would suggest a beneficial metabolic effect.
Conclusion and Future Directions
This document outlines a systematic, foundational strategy for the initial in vivo characterization of 2-Methyl-4-nitrobutanoic acid. By starting with rigorous safety and PK studies, researchers can establish a solid basis for designing and interpreting subsequent proof-of-concept efficacy studies in relevant disease models. Positive results in the proposed inflammation or metabolic models would warrant further investigation into the compound's mechanism of action, including target identification and evaluation in more complex, chronic disease models. These carefully planned initial steps are critical for determining the therapeutic potential of this novel chemical entity and guiding its path in the drug development pipeline.
References
- National Center for Biotechnology Information. (2025).
- WuXi AppTec. (n.d.). Inflammation & Autoimmune Disease Models | IBD, RA, EAE - WuXi Biology.
- Company of Biologists. (2010). Mouse models of the metabolic syndrome. Disease Models & Mechanisms.
- Inotiv. (n.d.). Metabolic Disease Models.
- PLOS One. (2014).
- National Institutes of Health. (2023).
- Ovid. (n.d.).
- MDPI. (2023).
- National Institutes of Health. (2016). Animal models of metabolic syndrome: a review - PMC.
- National Institutes of Health. (n.d.).
- Taylor & Francis Online. (2009).
- PubChem. (n.d.). (R)-2-methyl-4-nitrobutanoic acid.
- National Institutes of Health. (n.d.). General Principles of Preclinical Study Design - PMC.
- Taylor & Francis Online. (2017). In vivo acute toxicity assessment of a novel quinoxalinone (6-nitro-2 (1H).
- PubMed. (2021).
- AMSbiopharma. (2025).
- The Ultimate Guide to Preclinical IND Studies. (n.d.). WuXi AppTec.
- MDPI. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds.
- MDPI. (2023). Designing an In Vivo Preclinical Research Study.
- PubMed. (2019). Exploring the Benefit of 2-Methylbutyric Acid in Patients Undergoing Hemodialysis Using a Cardiovascular Proteomics Approach.
- MDPI. (2019). Exploring the Benefit of 2-Methylbutyric Acid in Patients Undergoing Hemodialysis Using a Cardiovascular Proteomics Approach.
- ResearchGate. (2022). (PDF) Synthesis, In Vitro, In Vivo and In Silico Antidiabetic Bioassays of 4-Nitro(thio)
- Frontiers. (n.d.). Nitro-Fatty Acids: From Detection and Synthesis to Biological Effects and Therapeutics.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Nitro-Fatty Acids: From Detection and Synthesis to Biological Effects and Therapeutics [frontiersin.org]
- 3. Exploring the Benefit of 2-Methylbutyric Acid in Patients Undergoing Hemodialysis Using a Cardiovascular Proteomics Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. General Principles of Preclinical Study Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Designing an In Vivo Preclinical Research Study [mdpi.com]
- 7. Preclinical research strategies for drug development | AMSbiopharma [amsbiopharma.com]
- 8. 3401569.fs1.hubspotusercontent-na1.net [3401569.fs1.hubspotusercontent-na1.net]
- 9. tandfonline.com [tandfonline.com]
- 10. Experimental Models and Their Applicability in Inflammation Studies: Rodents, Fish, and Nematodes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Experimental animal models of chronic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Application of 2-Methyl-4-nitrobutanoic Acid in Metabolic Studies: A Guide for Researchers
Introduction: Bridging a Knowledge Gap with Chemical Analogy
While direct research on 2-methyl-4-nitrobutanoic acid in metabolic studies is nascent, its unique bifunctional structure—possessing both a short-chain fatty acid (SCFA) moiety and a nitroalkane group—positions it as a molecule of significant investigative potential. This guide provides a framework for its application, drawing upon the well-established metabolic roles of SCFAs and the known bioactivities of nitro-containing compounds. We will explore hypothesized applications, from tracing cellular uptake and metabolism to modulating mitochondrial respiration, and provide detailed protocols to test these hypotheses.
2-Methyl-4-nitrobutanoic acid's carboxylic acid group suggests it may engage with cellular machinery that transports and metabolizes fatty acids. Concurrently, the electron-withdrawing nitro group introduces unique chemical reactivity, including the potential for enzymatic reduction and interaction with redox-sensitive pathways.[1][2] These dual characteristics make it a compelling candidate for use as a metabolic probe or a modulator of cellular energy metabolism. This document serves as a foundational resource for researchers poised to explore the metabolic implications of this intriguing molecule.
Part 1: Cellular Uptake and Distribution - A Monocarboxylate Transporter Hypothesis
The structural similarity of 2-methyl-4-nitrobutanoic acid to endogenous short-chain fatty acids like butyrate suggests that its entry into cells may be facilitated by monocarboxylate transporters (MCTs).[3][4] MCTs are crucial for the transport of lactate, pyruvate, and ketone bodies, and their expression levels are often altered in various metabolic states and diseases. Understanding the interaction of 2-methyl-4-nitrobutanoic acid with these transporters is a critical first step in elucidating its biological activity.
Application Note 1: Investigating Cellular Uptake via Competitive Inhibition Assay
This protocol aims to determine if 2-methyl-4-nitrobutanoic acid is a substrate for MCTs by assessing its ability to competitively inhibit the uptake of a known radiolabeled MCT substrate, such as [14C]-butyrate.[3] A reduction in the uptake of the radiolabeled substrate in the presence of 2-methyl-4-nitrobutanoic acid would suggest that both molecules compete for the same transporter.
Experimental Protocol 1: Competitive Uptake of [14C]-Butyrate in Cultured Cells
1. Cell Culture:
- Culture a cell line known to express MCTs (e.g., Caco-2, HepG2) to confluence in appropriate cell culture plates.
2. Preparation of Solutions:
- Uptake Buffer: Prepare a Krebs-Ringer-HEPES buffer (pH 7.4).
- Substrate Solution: Prepare a solution of [14C]-butyrate in the uptake buffer at a concentration twice the final desired concentration.
- Inhibitor Solutions: Prepare serial dilutions of 2-methyl-4-nitrobutanoic acid in the uptake buffer at concentrations twice the final desired concentrations.
3. Uptake Assay:
- Wash the cell monolayers twice with pre-warmed uptake buffer.
- Pre-incubate the cells with either uptake buffer (control) or the various concentrations of 2-methyl-4-nitrobutanoic acid for 10 minutes at 37°C.
- Initiate the uptake by adding an equal volume of the [14C]-butyrate solution to each well.
- Incubate for a predetermined time (e.g., 5 minutes) at 37°C.
- Terminate the uptake by rapidly aspirating the radioactive solution and washing the cells three times with ice-cold uptake buffer.
4. Quantification:
- Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).
- Transfer the cell lysates to scintillation vials.
- Add a scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
- Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay) for normalization.
5. Data Analysis:
- Calculate the rate of [14C]-butyrate uptake (in pmol/mg protein/min).
- Plot the uptake rate against the concentration of 2-methyl-4-nitrobutanoic acid to determine the inhibitory constant (Ki).
Part 2: Elucidating the Metabolic Fate
Once inside the cell, 2-methyl-4-nitrobutanoic acid is likely subject to metabolic transformation. The two primary hypothetical pathways are β-oxidation of the butanoic acid chain and reduction of the nitro group.
-
β-Oxidation: Similar to other short-chain fatty acids, the butanoic acid backbone could be a substrate for mitochondrial β-oxidation, yielding acetyl-CoA that can enter the TCA cycle. However, the presence of the nitro group may influence the efficiency of this process.[5]
-
Nitroreduction: The nitro group can be reduced by various cellular nitroreductases, particularly under hypoxic conditions, to form nitroso and hydroxylamine intermediates, and ultimately the corresponding amine.[6][7] This process can have significant implications for cellular redox balance.
Application Note 2: Tracking Metabolites using LC-MS/MS
This protocol describes a method to identify and quantify potential metabolites of 2-methyl-4-nitrobutanoic acid in cell culture media and lysates using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8][9]
Experimental Protocol 2: Metabolite Profiling in Cell Culture
1. Cell Treatment:
- Culture cells to ~80% confluence.
- Treat the cells with a working concentration of 2-methyl-4-nitrobutanoic acid for various time points (e.g., 1, 6, 24 hours). Include untreated cells as a control.
2. Sample Collection:
- Collect the cell culture medium.
- Wash the cells with ice-cold PBS, then scrape and collect the cells.
3. Metabolite Extraction:
- For the medium, perform a protein precipitation step by adding a cold organic solvent (e.g., acetonitrile) in a 1:3 ratio, vortex, and centrifuge.
- For the cell pellet, add a cold extraction solvent (e.g., 80% methanol), lyse the cells by sonication, and centrifuge to pellet cellular debris.
- Collect the supernatants from both medium and cell extracts.
4. Sample Preparation for LC-MS/MS:
- Dry the supernatants under a stream of nitrogen.
- Reconstitute the dried extracts in a suitable solvent (e.g., 50% methanol in water) for LC-MS/MS analysis.
5. LC-MS/MS Analysis:
- Use a reversed-phase C18 column for chromatographic separation.
- Employ a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
- Operate the mass spectrometer in both positive and negative ion modes.
- Use a targeted approach with multiple reaction monitoring (MRM) to detect the parent compound and its predicted metabolites (e.g., β-oxidation products, reduced amine).
- A full scan can also be performed to identify unexpected metabolites.
6. Data Analysis:
- Process the raw data using appropriate software to identify and quantify the peaks corresponding to the parent compound and its metabolites.
- Compare the metabolite profiles between different time points and between treated and control samples.
| Predicted Metabolite | Predicted m/z | Metabolic Pathway |
| 2-Methyl-4-aminobutanoic acid | 117.08 | Nitroreduction |
| 2-Methyl-4-hydroxylaminobutanoic acid | 133.07 | Nitroreduction |
| 2-Methyl-4-nitrosobutanoic acid | 147.05 | Nitroreduction |
| Acetyl-CoA (from β-oxidation) | 809.12 | β-oxidation |
Table 1: Predicted metabolites of 2-methyl-4-nitrobutanoic acid and their corresponding mass-to-charge ratios (m/z) for LC-MS/MS analysis.
Part 3: Probing the Impact on Mitochondrial Respiration
Nitro-containing compounds have been shown to interact with the mitochondrial electron transport chain (ETC), often leading to an inhibition of respiration.[10][11] The nitro group can act as an electron sink, potentially diverting electrons from the ETC and affecting ATP production.[12]
Application Note 3: High-Resolution Respirometry to Assess Mitochondrial Function
This protocol utilizes high-resolution respirometry to measure the effect of 2-methyl-4-nitrobutanoic acid on oxygen consumption in intact or permeabilized cells. This allows for a detailed assessment of its impact on different respiratory states and specific ETC complexes.
Experimental Protocol 3: Analysis of Cellular Respiration
1. Cell Preparation:
- Harvest cultured cells and resuspend them in a mitochondrial respiration medium (e.g., MiR05).
- For permeabilized cells, treat with a mild detergent like digitonin to selectively permeabilize the plasma membrane while leaving the mitochondrial membranes intact.
2. High-Resolution Respirometry:
- Calibrate the oxygen electrodes of a high-resolution respirometer (e.g., Oroboros Oxygraph-2k).
- Add the cell suspension to the chambers of the respirometer.
3. Substrate-Uncoupler-Inhibitor Titration (SUIT) Protocol:
- Routine Respiration: Measure the basal oxygen consumption of intact cells.
- LEAK Respiration (State 4): In permeabilized cells, add substrates for Complex I (e.g., pyruvate, glutamate, malate) followed by an inhibitor of ATP synthase (e.g., oligomycin) to measure non-phosphorylating respiration.
- OXPHOS Capacity (State 3): Add ADP to stimulate maximal oxidative phosphorylation.
- ETS Capacity: Add a protonophore (e.g., FCCP) to uncouple respiration and measure the maximum capacity of the electron transport system.
- Complex-Specific Analysis: Use specific inhibitors (e.g., rotenone for Complex I, antimycin A for Complex III) to dissect the effects on individual complexes.
4. Experimental Intervention:
- After establishing a baseline respiratory rate, inject a specific concentration of 2-methyl-4-nitrobutanoic acid into the chambers and monitor the change in oxygen consumption.
- Perform a dose-response analysis by titrating different concentrations of the compound.
5. Data Analysis:
- Calculate the oxygen consumption rates for each respiratory state.
- Compare the rates before and after the addition of 2-methyl-4-nitrobutanoic acid to determine its inhibitory or stimulatory effects.
Part 4: Visualization of Proposed Mechanisms and Workflows
To provide a clearer understanding of the proposed applications and methodologies, the following diagrams illustrate the key concepts.
Caption: Proposed cellular uptake of 2-Methyl-4-nitrobutanoic acid via Monocarboxylate Transporters (MCTs).
Caption: Hypothesized metabolic fate of 2-Methyl-4-nitrobutanoic acid, involving both nitroreduction and β-oxidation.
Caption: Workflow for assessing the impact of 2-Methyl-4-nitrobutanoic acid on mitochondrial respiration.
Conclusion
The application of 2-methyl-4-nitrobutanoic acid in metabolic studies represents an exciting frontier with the potential to yield novel insights into cellular metabolism and its regulation. By leveraging its structural similarities to both short-chain fatty acids and nitroalkanes, researchers can formulate and test specific hypotheses regarding its cellular uptake, metabolic fate, and bioactivity. The protocols and conceptual frameworks provided in this guide are intended to serve as a starting point for these investigations. As with any new research tool, careful validation and characterization will be paramount. The exploration of 2-methyl-4-nitrobutanoic acid's metabolic roles promises to be a rewarding endeavor for the scientific community.
References
- Koh, A., De Vadder, F., Kovatcheva-Datchary, P., & Bäckhed, F. (2016). From Dietary Fiber to Host Physiology: A Meta-Organismal Perspective. Cell, 165(6), 1332–1345.
- Schopfer, F. J., Vitturi, D. A., Jorkasky, D. K., & Freeman, B. A. (2018). Nitro-fatty acids: New hopes for a new class of molecules. Journal of Internal Medicine, 284(4), 394-407.
- Halestrap, A. P. (2013). The SLC16 gene family—structure, role and regulation in health and disease. Molecular Aspects of Medicine, 34(2-3), 337–349.
- Smith, D. J., & Anderson, R. C. (2013). Toxicity and metabolism of nitroalkanes and substituted nitroalkanes. Journal of Agricultural and Food Chemistry, 61(44), 763–779.
- Brown, G. C., & Borutaite, V. (2002). Nitric oxide inhibition of mitochondrial respiration and its role in cell death. Free Radical Biology and Medicine, 33(11), 1440–1450.
- Fazzari, M., Khoo, N. K. H., Woodcock, S. R., & Schopfer, F. J. (2017). Nitro-fatty Acid Formation and Metabolism. Nitric Oxide, 62, 29-37.
- Wong, J. M. W., de Souza, R., Kendall, C. W. C., Emam, A., & Jenkins, D. J. A. (2006). Colonic health: fermentation and short chain fatty acids. Journal of Clinical Gastroenterology, 40(3), 235–243.
- Williams, B. B., Van Benschoten, A. H., Cimermancic, P., Donia, M. S., Rinehart, J., & Fischbach, M. A. (2011). Discovery and characterization of a new family of nitro-containing cyclodepsipeptides from a strict anaerobe. Journal of the American Chemical Society, 133(41), 16468–16471.
- Ramos-Montoya, A., Lee, W. N. P., & Bassilian, S. (2006). A new set of equations for determining the contribution of mitochondrial fatty acid β-oxidation to total CO2 production. American Journal of Physiology-Endocrinology and Metabolism, 290(5), E1026–E1034.
- Bonini, M. G., & Augusto, O. (2001). Carbon-centered radicals from the reaction of peroxynitrite with nitroalkanes. Chemical Research in Toxicology, 14(9), 1259–1264.
- Paroder, V., Spencer, P. J., & Kevil, C. G. (2006). The role of nitric oxide in the regulation of cellular transport. Nitric Oxide, 15(4), 313-328.
- Brand, M. D., & Nicholls, D. G. (2011). Assessing mitochondrial dysfunction in cells. Biochemical Journal, 435(2), 297–312.
- Yinon, J., & Hwang, D. G. (1987). Applications of liquid chromatography-mass spectrometry in metabolic studies of explosives.
- Delmastro-Greenwood, M., Hughan, K. S., Vitturi, D. A., Salvatore, S. R., Grimes, G. T., Potti, G., ... & Freeman, B. A. (2014). Nitrite and nitrate-dependent generation of anti-inflammatory fatty acid nitroalkenes. Journal of Biological Chemistry, 289(32), 22076-22087.
- Antunes, F., Boveris, A., & Cadenas, E. (2004). On the mechanism and biology of cytochrome c-induced mitochondrial generation of hydrogen peroxide. The FASEB Journal, 18(14), 1637-1639.
- Roldán, M. D., Pérez-Reinado, E., Castillo, F., & Moreno-Vivián, C. (2008). Reduction of nitroaromatic compounds by bacteria. Current Opinion in Biotechnology, 19(6), 564-569.
- Lima, E. S., Bonini, M. G., Augusto, O., & Barbeiro, H. V. (2005). Nitrated lipids: novel endogenous signaling molecules.
- Radi, R. (2018). Oxygen radicals, nitric oxide, and peroxynitrite: Redox pathways in molecular medicine. Proceedings of the National Academy of Sciences, 115(23), 5839-5848.
- Vinayavekhin, N., & Saghatelian, A. (2010). Untargeted metabolomics. Current Protocols in Molecular Biology, Chapter 30, Unit-30.1.
- Knaus, U. G., & Moncada, S. (2002). Nitric oxide and the cell cycle. The International Journal of Biochemistry & Cell Biology, 34(11), 1319-1325.
- Williams, E. T., & Adrian, J. C. (2007). Nitroreductase-mediated prodrug activation: a new frontier in targeted cancer therapy. Current Pharmaceutical Design, 13(25), 2582-2601.
- Poderoso, J. J., Helfenberger, K., & Boveris, A. (2019).
- Gnaiger, E. (2014). Mitochondrial pathways and respiratory control. An introduction to OXPHOS analysis. 4th ed. Mitochondr Physiol Network, 19.12.
- Baker, P. R. S., Schopfer, F. J., Sweeney, S., & Freeman, B. A. (2007). Red-cell-mediated metabolism of the signaling lipid-oleoylethanolamide. Proceedings of the National Academy of Sciences, 104(41), 16092-16097.
- Cui, L., & Li, L. (2010). A new derivatization approach for the analysis of carboxylic acid-containing metabolites by liquid chromatography-mass spectrometry. Analytical Chemistry, 82(9), 3509-3517.
- Vitturi, D. A., & Freeman, B. A. (2017). Nitro-fatty acids: signaling and metabolism. Biochemical Journal, 474(17), 2891-2909.
- Gorrochotegui-Escalante, N., & Trostchansky, A. (2020). Nitro-fatty acids: Metabolism and signaling in the cardiovascular system. Redox Biology, 34, 101538.
- Kelley, E. E., & Freeman, B. A. (2015). Nitrated fatty acids: A new class of endogenous electrophilic signaling lipids. Trends in Cardiovascular Medicine, 25(4), 333-343.
- Rubbo, H., & Trostchansky, A. (2012). Nitro-fatty acids: a novel class of anti-inflammatory lipid mediators. British Journal of Pharmacology, 167(5), 944-959.
- Woodcock, S. R., & Schopfer, F. J. (2016). The electrophilic character of nitro-fatty acids. Free Radical Biology and Medicine, 101, 389-399.
- Houten, S. M., Violante, S., Cobbold, C. A., & Vaz, F. M. (2016). The inborn errors of mitochondrial fatty acid β-oxidation. Nature Reviews Endocrinology, 12(11), 645-658.
- Lu, Y., & Link, A. J. (2012). Shotgun identification of protein post-translational modifications. Current Opinion in Chemical Biology, 16(1-2), 103-110.
- Bonacci, G., & Schopfer, F. J. (2016). Nitro-fatty acids: from chemical basis to biological effects. Redox Biology, 9, 34-43.
- Salvatore, S. R., & Vitturi, D. A. (2017). The chemistry and biology of nitrated lipids. Free Radical Biology and Medicine, 111, 231-244.
- Khoo, N. K. H., & Schopfer, F. J. (2016). LC-MS/MS analysis of nitro-fatty acids. Methods in Molecular Biology, 1424, 127-138.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. The Diverse Biological Activity of Recently Synthesized Nitro Compounds [mdpi.com]
- 3. Trans-cellular transport of short chain fatty acids in the large intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medium.com [medium.com]
- 5. Frontiers | L–carnitine in metabolic dysfunction-associated steatotic liver disease: mechanisms and therapeutic potential [frontiersin.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nitro-fatty Acid Metabolome: Saturation, Desaturation, β-Oxidation, and Protein Adduction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development and Validation of a Bioanalytical Method for the Quantification of Nitrated Fatty Acids in Plasma Using LC-MS/MS: Application to Cardiovascular Patients [mdpi.com]
- 10. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 11. Nitrofurantoin inhibition of mouse liver mitochondrial respiration involving NAD-linked substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
Application Note: Microwave-Assisted Synthesis of 2-Methyl-4-nitrobutanoic Acid Methyl Ester
Introduction & Strategic Overview
2-Methyl-4-nitrobutanoic acid methyl ester (CAS: 16507-03-2) is a highly valuable γ -nitro ester intermediate utilized extensively in drug development. It serves as a primary building block for the synthesis of biologically active γ -amino acids, functionalized lactams, and pharmaceutical precursors (e.g., baclofen analogs).
The core synthetic strategy relies on the 1,4-conjugate addition (Michael addition) of nitromethane to methyl methacrylate. Due to the steric hindrance introduced by the α -methyl group on the electrophile, conventional thermal synthesis is notoriously slow. This application note details a highly optimized, self-validating microwave-assisted protocol that reduces reaction times from days to minutes while maintaining excellent stereochemical control and yield.
Mechanistic Rationale & Catalyst Selection
Achieving high yields in this synthesis requires precise control over the catalytic cycle and reaction thermodynamics.
-
Nucleophile Generation: Nitromethane ( pKa≈10 ) must be deprotonated to form a highly reactive nitronate anion. We utilize strong, non-nucleophilic bases such as Tetramethylguanidine (TMG) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) . These bases efficiently abstract the proton without triggering competitive hydrolysis of the ester moiety.
-
Microwave Acceleration: The nucleophilic attack of the nitronate on the β -carbon of methyl methacrylate involves a highly polar transition state. Microwave irradiation provides rapid, volumetric heating that stabilizes this transition state, accelerating the reaction kinetics drastically compared to conventional conductive heating.
-
Causality of Side Reactions: A critical side reaction in this workflow is the formation of a double-addition byproduct. Because the target mono-adduct retains an acidic proton adjacent to the nitro group, it can undergo a secondary Michael addition with another equivalent of methyl methacrylate to form dimethyl 2,6-dimethyl-4-nitroheptanedioate. Controlling the stoichiometry (using an excess of nitromethane) is essential to suppress this pathway.
Reaction pathway of base-catalyzed Michael addition highlighting mono- and double-adduct formation.
Quantitative Data: Reaction Optimization
The implementation of microwave irradiation fundamentally alters the efficiency of γ -nitro aliphatic methyl ester synthesis. The table below summarizes the quantitative performance of various substrates under different heating modalities, demonstrating the specific product distribution for our target analyte [1].
| Substrate | Catalyst | Heating Method | Time | Mono-Adduct Yield (%) | Double-Adduct Yield (%) |
| Methyl crotonate | DBU | Conventional (70–75 °C) | 72 h | 72 | N/A |
| Methyl crotonate | DBU | Microwave (70–75 °C) | 5 min | > 98 | N/A |
| Methyl acrylate | DBU | Microwave (70–75 °C) | 30 min | 69 | 10 |
| Methyl methacrylate | TMG | Microwave (70–75 °C) | 20 min | 72 | 28 |
Experimental Protocol
This self-validating protocol is adapted from the optimized microwave methodology established by [1].
Reagents & Equipment
-
Methyl methacrylate: 20 mmol (~2.00 g)
-
Nitromethane: 25 mmol (~1.53 g)
-
Tetramethylguanidine (TMG): 0.5 mmol (~0.058 g, catalytic)
-
Equipment: Dedicated Microwave Synthesizer (e.g., CEM Discover or Anton Paar Monowave) equipped with heavy-walled reaction vessels and compressed air cooling.
Step-by-Step Methodology
-
Reaction Assembly: In a heavy-walled microwave vessel, combine 20 mmol of methyl methacrylate and 25 mmol of nitromethane.
-
Causality Note: A deliberate 1.25x molar excess of nitromethane is utilized to push the chemical equilibrium toward the mono-adduct and sterically outcompete the secondary addition of the product to unreacted methacrylate.
-
-
Catalyst Addition: Add 0.5 mmol of TMG to the mixture. Immediately seal the vessel with a Teflon-lined pressure cap.
-
Microwave Irradiation: Program the microwave synthesizer to maintain a temperature of 70–75 °C with a continuous power output of 25 W . Irradiate the mixture for exactly 20 minutes .
-
Rapid Quenching: Immediately upon completion of the irradiation cycle, cool the vessel to below 50 °C using a continuous flow of compressed air.
-
Causality Note: Rapid thermal quenching is critical to neutralize the carbanion intermediate and prevent the spontaneous thermal polymerization of any residual methyl methacrylate.
-
-
Self-Validating TLC Monitoring: Analyze the crude mixture via Thin Layer Chromatography (Hexane/EtOAc).
-
Expert Insight: Counter-intuitively, the double-addition byproduct is less polar than the target mono-adduct and will elute faster on normal-phase silica [1]. This occurs because the two bulky ester arms of the double-adduct sterically shield the highly polar nitro group, drastically reducing its hydrogen-bonding interaction with the silica stationary phase.
-
-
Purification: Purify the crude material via column chromatography using an isocratic, highly non-polar solvent system of Hexane:Ethyl Acetate (98:2).
-
Isolation: Isolate and concentrate the more polar fraction under reduced pressure to afford 2-methyl-4-nitrobutanoic acid methyl ester as a colorless liquid.
Step-by-step experimental workflow for the microwave-assisted synthesis of the target ester.
Analytical Characterization
To ensure the trustworthiness of the synthesized batch, the isolated fraction must be validated using NMR spectroscopy to confirm the absence of the double-adduct:
-
1 H-NMR ( CDCl3 ): Confirm the product via the diagnostic diastereotopic protons of the CH2−NO2 group (multiplets around 4.4–4.6 ppm) and the distinct doublet of the α -methyl group (~1.2 ppm).
-
13 C-NMR ( CDCl3 ): Validate the carbon skeleton by identifying the ester carbonyl carbon (~175 ppm) and the highly deshielded nitro-bearing carbon (~73-75 ppm).
References
-
Title: Synthesis of γ-Nitro Aliphatic Methyl Esters Via Michael Additions Promoted by Microwave Irradiation Source: Molecules, 2009, 14(4), 1595-1604. (Escalante, J.; Díaz-Coutiño, F.D.) URL: [Link]
Technical Support Center: A Guide to the Aqueous Stability of 2-Methyl-4-nitrobutanoic Acid
Welcome to the technical support guide for 2-Methyl-4-nitrobutanoic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this compound's stability in aqueous environments. The following information, presented in a question-and-answer and troubleshooting format, synthesizes established chemical principles with practical, field-proven insights to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for 2-methyl-4-nitrobutanoic acid in aqueous solutions?
As a primary nitroalkane derivative with a carboxylic acid moiety, the main stability concerns for 2-methyl-4-nitrobutanoic acid in aqueous solutions revolve around the chemical reactivity of the nitro group. The primary degradation pathways of concern are hydrolysis under strongly acidic or basic conditions and the potential for the Nef reaction, particularly if the corresponding nitronate salt is formed.[1][2] The rate of these degradation reactions is significantly influenced by factors such as pH, temperature, and the presence of light.[3][4]
Q2: How does the pH of the solution affect the stability of 2-methyl-4-nitrobutanoic acid?
The pH of the aqueous medium is arguably the most critical factor governing the stability of 2-methyl-4-nitrobutanoic acid. The molecule's stability profile changes dramatically between acidic, neutral, and basic conditions due to different reaction mechanisms being favored.
-
Acidic Conditions (pH < 4): In the presence of strong, hot acids, primary nitroalkanes can undergo hydrolysis. This reaction converts the nitro group into a carboxylic acid and hydroxylamine.[1] Another potential pathway in acidic solution is the Nef reaction, which involves the acid-catalyzed hydrolysis of the tautomeric nitronic acid form to yield a carbonyl compound (an aldehyde in this case) and nitrous oxide.[2]
-
Neutral to Slightly Acidic Conditions (pH 4-7): This pH range is generally where 2-methyl-4-nitrobutanoic acid exhibits its maximum stability. In this range, both the strong acid-catalyzed and base-mediated degradation pathways are minimized. For routine experimental work, buffering solutions to within this range is highly recommended.
-
Basic Conditions (pH > 8): In basic solutions, the α-proton to the nitro group is acidic, leading to the formation of a resonance-stabilized nitronate salt (the aci-nitro form).[5] While this salt may be stable in some contexts, it is a key intermediate for the Nef reaction, which proceeds rapidly upon subsequent acidification.[2] Furthermore, prolonged exposure to strong bases, especially at elevated temperatures, can promote other degradation pathways.[6]
| pH Range | Expected Stability | Predominant Potential Degradation Pathway |
| < 4 | Low to Moderate | Acid-catalyzed hydrolysis; Nef reaction.[1][2] |
| 4 - 7 | High | Minimal degradation expected. |
| > 8 | Low to Moderate | Formation of nitronate salt, a precursor for other reactions.[5] |
Q3: What is the impact of temperature on the stability of the compound?
Temperature significantly impacts the stability of 2-methyl-4-nitrobutanoic acid by influencing the rate of its degradation reactions. In accordance with chemical kinetics, an increase in temperature generally accelerates the rate of hydrolysis and other decomposition processes.[3][4]
For short-term experimental use, maintaining solutions at ambient or controlled room temperature (20-25°C) is typically acceptable, provided the pH is within the optimal range. For long-term storage, solutions should be kept refrigerated (2-8°C) to minimize thermal degradation. It is crucial to note that nitroalkanes as a class can undergo energetic thermal decomposition at highly elevated temperatures, although this is not a concern under normal laboratory handling and storage conditions.[7][8]
Q4: What are the likely degradation products I should be monitoring in my analysis?
Identifying potential degradation products is key to developing robust analytical methods for stability studies. Based on the known reactivity of primary nitroalkanes, the following are the most probable degradants:
-
From Acid Hydrolysis:
-
From the Nef Reaction:
The diagram below illustrates these two primary degradation pathways.
Caption: Proposed degradation pathways for 2-methyl-4-nitrobutanoic acid.
Troubleshooting Guide
Problem: I am observing unexpected peaks or a decrease in the main peak area in my HPLC/LC-MS analysis after preparing my aqueous stock solution.
-
Possible Cause 1: pH-Mediated Degradation. The solvent used for the stock solution may be unbuffered and have a pH outside the optimal 4-7 stability range. Pure water, for instance, can become acidic from dissolved CO₂.
-
Troubleshooting Steps:
-
Verify pH: Immediately measure the pH of your stock solution and any aqueous mobile phases used.
-
Implement Buffering: Prepare future stock solutions in a suitable buffer system (e.g., 10-20 mM phosphate or citrate buffer) adjusted to a pH between 5.0 and 6.5.
-
Conduct Forced Degradation: To confirm the identity of degradant peaks, perform a forced degradation study. Expose small aliquots of the compound to mild acid (e.g., 0.01 M HCl) and mild base (e.g., 0.01 M NaOH) for a short period, then analyze by LC-MS to see if the previously unknown peaks are generated.
-
-
-
Possible Cause 2: Improper Storage. The solution may have been stored at room temperature for an extended period or exposed to light.
-
Troubleshooting Steps:
-
Review Storage Conditions: Ensure all aqueous solutions of the compound are stored at 2-8°C and protected from direct light, especially UV sources.
-
Assess Stability Over Time: If required, perform a time-course stability study. Analyze the solution immediately after preparation and then at set intervals (e.g., 4, 8, 24, 48 hours) under proposed storage conditions to determine its viable shelf-life.
-
-
Problem: My experimental results involving the compound show poor reproducibility.
-
Possible Cause: On-Bench Degradation. If experiments are lengthy or conducted at elevated temperatures, the compound may be degrading over the course of the assay, leading to inconsistent results.
-
Troubleshooting Steps:
-
Use Fresh Solutions: Prepare a new stock solution from solid material for each new set of experiments. Avoid using stock solutions that are several days old, even if refrigerated.
-
Control Temperature: If the experimental protocol involves heating, ensure the temperature and duration are precisely controlled. Consider if the temperature can be lowered without compromising the experiment.
-
Minimize Incubation Time: Design experiments to minimize the time the compound spends in its final aqueous dilution before analysis or measurement.
-
-
The following workflow is recommended to ensure maximum consistency and minimize variability from stability issues.
Caption: Recommended workflow for handling 2-methyl-4-nitrobutanoic acid.
Experimental Protocols
Protocol 1: Preparation of a Buffered Aqueous Working Solution
This protocol describes the preparation of a 1 mM working solution in a phosphate buffer, which is suitable for many cell-based or biochemical assays.
-
Prepare Buffer: Prepare a 100 mM stock solution of sodium phosphate buffer by mixing monobasic and dibasic stocks to achieve a final pH of 6.5. Filter through a 0.22 µm filter. Dilute this stock to 10 mM for your final working buffer.
-
Prepare Primary Stock: Accurately weigh the 2-methyl-4-nitrobutanoic acid solid and dissolve it in a minimal amount of a water-miscible organic solvent like DMSO or ethanol to create a high-concentration primary stock (e.g., 100 mM). This organic stock will be more stable for long-term storage at -20°C.
-
Prepare Working Solution: On the day of the experiment, dilute the primary stock into the 10 mM phosphate buffer (pH 6.5) to reach the desired final concentration (e.g., 1 mM). Ensure the final concentration of the organic solvent is low (typically <1%) to avoid affecting the experiment.
-
Verification: After preparation, confirm the pH of the final working solution to ensure it remains within the desired range.
Protocol 2: General HPLC-UV Method for Stability Monitoring
This method provides a starting point for separating 2-methyl-4-nitrobutanoic acid from its more polar potential degradants. Method optimization will be required for specific applications.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: Linear ramp from 5% to 95% B
-
15-18 min: Hold at 95% B
-
18-20 min: Return to 5% B and equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 210 nm (for the carboxylic acid) and a secondary wavelength if the nitro group provides a usable chromophore.
-
Injection Volume: 10 µL.
-
Rationale: The parent compound is expected to be relatively non-polar and will be retained on the C18 column. Potential degradation products like 2-methylsuccinic acid are significantly more polar and will elute earlier in the gradient.[9][10]
References
- Notes on Preparation and important reactions of nitro compounds, nitriles, isonitriles.
- Lide, D. R. (Ed.). (2004). CRC Handbook of Chemistry and Physics (85th ed.). CRC Press.
- Kohlpaintner, C., et al. (2000). Nitro Compounds, Aliphatic. In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH.
- Nef, J. U. (1894). Ueber die Constitution der Salze der Nitroparaffine. Justus Liebigs Annalen der Chemie, 280(2-3), 263–291.
- Patai, S. (Ed.). (1982). The Chemistry of the Nitro and Nitroso Groups. John Wiley & Sons.
-
Kim, Y., et al. (2015). Thermal Degradation of Small Molecules: A Global Metabolomic Investigation. Analytical Chemistry, 87(21), 10836–10843. Available at: [Link]
- Waterman, K. C., & Adami, R. C. (2005). Top 5 Factors Affecting Chemical Stability. Pharmaceutical Technology.
-
Canesi, S., et al. (2021). Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. Organic Process Research & Development, 25(3), 505–511. Available at: [Link]
- Apollo Scientific. (2023). 2-Methyl-4-nitrobenzoic acid Safety Data Sheet.
- BioCrick. (2024). 2-Methyl-4-nitrobenzoic acid-MSDS.
-
PubChem. (n.d.). (R)-2-methyl-4-nitrobutanoic acid. National Center for Biotechnology Information. Available at: [Link]
- BenchChem. (2025). An In-depth Technical Guide to the Solubility and Stability of 5-Hydroxy-2-methyl-4-nitrobenzoic Acid.
-
Waters Corporation. (2019). Analysis of Organic Acids using a Mixed-Mode LC Column and an ACQUITY Qda Mass Detector. Available at: [Link]
-
Shimadzu. (n.d.). Various Analysis Techniques for Organic Acids and Examples of Their Application. Available at: [Link]
Sources
- 1. nowgonggirlscollege.co.in [nowgonggirlscollege.co.in]
- 2. Nef reaction - Wikipedia [en.wikipedia.org]
- 3. Top 5 Factors Affecting Chemical Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 4. Effects of ionic strength, temperature, and pH on degradation of selected antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. lcms.cz [lcms.cz]
- 10. shimadzu.co.kr [shimadzu.co.kr]
Optimizing derivatization reaction for 2-Methyl-4-nitrobutanoic acid
Welcome to the Analytical Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the specific physicochemical challenges of working with 2-Methyl-4-nitrobutanoic acid .
This molecule presents a dual challenge for chromatographic analysis: the highly polar carboxylic acid (-COOH) group causes severe peak tailing and nonlinear sorption isotherms due to hydrogen bonding with column stationary phases[1], while the aliphatic nitro (-NO2) group and the C2 chiral center are highly sensitive to harsh thermal or basic conditions. This guide provides field-proven, self-validating workflows to optimize your derivatization strategies.
Diagnostic Workflow: Derivatization Pathway Selection
Decision matrix for 2-Methyl-4-nitrobutanoic acid derivatization workflows.
Frequently Asked Questions (Mechanistic Insights)
Q1: Why do we see poor recovery and severe peak tailing of 2-methyl-4-nitrobutanoic acid in standard GC-MS without derivatization? A: Carboxylic acids are highly polar and possess active hydrogen atoms (pKa < 7). In a GC system, these active hydrogens form strong hydrogen bonds with the silanol groups on the column's stationary phase. This interaction leads to nonlinear sorption isotherms, resulting in broad, asymmetrical peaks and poor detection limits[1]. Derivatization masks this active hydrogen, converting the acid into a less polar, highly volatile ester or silyl derivative[1].
Q2: Which derivatization strategy is safest for preserving the nitro group and the C2 chiral center? A: The nitro group is susceptible to degradation under harsh reducing conditions, and the alpha-proton at the C2 chiral center can undergo racemization if exposed to strong bases and high heat. Alkylation using Trimethylsilyldiazomethane (TMS-CHN2) or Diphenyl Diazomethane (DDM) is highly recommended. These reagents react instantaneously at room temperature, completely avoiding the thermal degradation pathways associated with traditional high-heat Fischer esterification[2][3].
Q3: For HPLC analysis, how can we overcome the lack of a strong UV chromophore in this aliphatic nitro-acid? A: Because the aliphatic backbone and nitro group offer poor UV absorbance, derivatization is required to introduce a fluorophore or strong chromophore. Reacting the acid with 9-Anthryldiazomethane (ADAM) at room temperature yields a highly fluorescent ester, drastically enhancing detectability for fluorescence detectors without requiring a catalyst[2].
Quantitative Performance & Troubleshooting Guide
To assist in method selection and rapid diagnostics, the following table synthesizes the quantitative parameters and common failure modes of each derivatization reagent.
| Derivatization Reagent | Target Platform | Reaction Temp | Reaction Time | Primary Advantage | Common Troubleshooting Issue & Solution |
| BSTFA + 1% TMCS | GC-MS | 60–80°C | 30–60 min | Universal silylation; highly volatile derivatives[2]. | Issue: Low yield / No peaks.Solution: Reagent hydrolyzed by moisture. Ensure strictly anhydrous solvents and dry samples[2]. |
| TMS-CHN₂ | GC-MS | 20–25°C | < 5 min | Preserves thermolabile -NO2 group; safer than diazomethane[2]. | Issue: Multiple artifact peaks.Solution: Incomplete quenching. Add acetic acid to neutralize excess reagent before injection. |
| DDM | LC-MS / GC-MS | 20–25°C | < 1 min | Ultra-rapid; N₂ is the only byproduct; high MS sensitivity[3]. | Issue: Matrix interference.Solution: Utilize weak anion exchange SPE prior to DDM derivatization[3]. |
| ADAM | HPLC (Fluorescence) | 20–25°C | 60 min | Introduces a strong fluorophore without a catalyst[2]. | Issue: High background fluorescence.Solution: Reagent degradation. Prepare ADAM fresh and store in the dark. |
Validated Experimental Protocols
The following methodologies are designed as self-validating systems . Do not proceed to the next step unless the validation checkpoint is met.
Protocol A: Mild Alkylation via TMS-Diazomethane (Optimized for GC-MS)
This method is ideal when thermal lability of the nitro group is a primary concern.
-
Step 1: Sample Preparation Dissolve 1 mg of 2-Methyl-4-nitrobutanoic acid in 200 µL of a Methanol:Toluene (1:3, v/v) mixture in a glass GC vial. Causality: Methanol acts as a necessary proton source to catalyze the decomposition of the diazoalkane intermediate, while toluene ensures the solubility of the increasingly non-polar ester product.
-
Step 2: Reagent Addition Add 2.0 M TMS-CHN₂ in hexanes dropwise (approx. 10–20 µL) while vortexing gently at room temperature. Causality: The reaction converts the carboxylic acid into a volatile methyl ester, bypassing the need for heat[2].
-
Step 3: Self-Validation Checkpoint Validation: Observe the color of the solution. The reaction mixture must retain a persistent pale-yellow tint for at least 5 minutes. If the solution turns colorless immediately, the reagent has been fully consumed by residual moisture or high analyte concentration. Action: Add additional TMS-CHN₂ dropwise until the yellow color persists.
-
Step 4: Quenching and Analysis Add 5 µL of glacial acetic acid to destroy excess reagent. The solution will immediately turn colorless. Inject 1 µL into the GC-MS.
Protocol B: Silylation via BSTFA + 1% TMCS (Universal GC-MS Workflow)
This is the most robust method for general screening, provided the analyte can withstand mild heating.
-
Step 1: Desiccation Evaporate the sample to absolute dryness under a gentle stream of ultra-pure nitrogen. Causality: Silylating reagents like BSTFA are extremely sensitive to water. Even trace moisture will hydrolyze the reagent into volatile byproducts (e.g., hexamethyldisiloxane), leaving the carboxylic acid underivatized.
-
Step 2: Solvation & Reagent Addition Add 50 µL of anhydrous pyridine, followed by 100 µL of BSTFA containing 1% TMCS[2]. Causality: Pyridine acts as an acid scavenger and basic catalyst, driving the silylation forward. The 1% TMCS acts as a catalyst to increase the silylation power for sterically hindered sites. A 2:1 ratio of reagent to solvent ensures an overwhelming molar excess[2].
-
Step 3: Incubation Cap the vial tightly with a PTFE-lined septum and heat at 60°C for 30 minutes[2].
-
Step 4: Self-Validation Checkpoint Validation: Run a parallel reaction containing a known internal standard (e.g., deuterated valeric acid). If the internal standard peak is absent or severely tailing in the chromatogram, the BSTFA reagent has degraded and a fresh ampoule must be opened.
-
Step 5: Analysis Cool the vial to room temperature prior to injection to prevent pressure blowouts in the GC inlet.
References
- Comparative analysis of derivatization reagents for carboxylic acids. Benchchem.
- Acids: Derivatization for GC Analysis. Colorado State University.
- A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography–Mass Spectrometry. Analytical Chemistry (ACS Publications).
Sources
Technical Support Center: Synthesis of Nitroalkanoic Acids
Welcome to the technical support center for the synthesis of nitroalkanoic acids. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing these valuable, yet challenging, compounds. Nitroalkanoic acids, such as the well-known neurotoxin 3-nitropropanoic acid, are crucial tools in biological research and serve as versatile intermediates in organic synthesis.[1][2][3]
This document moves beyond standard protocols to provide in-depth troubleshooting advice in a practical question-and-answer format. We will explore the causality behind common pitfalls and offer field-proven solutions to help you optimize your synthetic routes, improve yields, and ensure the integrity of your target molecules.
Troubleshooting Guide: Common Synthesis Pitfalls
This section addresses specific, frequently encountered problems during the synthesis of nitroalkanoic acids. Each answer provides a diagnosis of the underlying chemical principles and actionable steps for remediation.
Q1: My Michael addition to form a γ-nitroalkanoic ester is giving low yields and a messy crude product, possibly with polymeric material. What's going wrong?
This is a classic and highly common issue in conjugate additions involving nitroalkanes.[4][5] The problem typically stems from one or a combination of three factors: inappropriate base selection, uncontrolled reaction conditions, or side reactions of the Michael acceptor.
Causality and Diagnosis:
-
Polymerization of the Michael Acceptor: α,β-Unsaturated esters and acids can polymerize under strongly basic or high-temperature conditions. Strong bases can initiate anionic polymerization of the acceptor, leading to a significant reduction in the yield of the desired adduct and complicating purification.[6]
-
Double Michael Addition: The initial Michael adduct, the γ-nitro ester, still possesses an acidic α-proton. A strong base can deprotonate this product, which can then act as a nucleophile itself, adding to a second molecule of the Michael acceptor. This leads to the formation of high-molecular-weight side products.[6]
-
Reversibility: The Michael addition is a reversible reaction. If the reaction conditions do not favor the thermodynamic product, the equilibrium may lie towards the starting materials, resulting in an incomplete reaction.
Troubleshooting and Solutions:
-
Optimize Base Selection: Avoid overly strong bases like sodium ethoxide or potassium tert-butoxide when possible. Milder, non-nucleophilic organic bases such as 1,8-Diazabicycloundec-7-ene (DBU) or triethylamine (TEA) often provide better results by minimizing polymerization.[7] Phase transfer catalysts (e.g., tetrabutylammonium chloride) with aqueous NaOH can also be effective while maintaining a low concentration of the base in the organic phase.[6]
-
Control Reaction Temperature: Polymerization is often exothermic and accelerates at higher temperatures.[6] Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can significantly suppress this side reaction.
-
Slow Reagent Addition: Instead of adding all reagents at once, add the Michael acceptor slowly via a syringe pump to a solution of the nitroalkane and the catalyst. This keeps the instantaneous concentration of the acceptor low, favoring the desired bimolecular reaction over polymerization.[6]
-
Adjust Stoichiometry: Using a slight excess of the nitroalkane (e.g., 1.2-1.5 equivalents) can help ensure the complete consumption of the more valuable or polymerization-prone Michael acceptor.
Workflow: Optimizing a Michael Addition Reaction
Caption: Troubleshooting workflow for a problematic Michael addition.
Q2: During my acidic workup, I'm losing the nitro group and forming a ketone or aldehyde. How can I prevent this unwanted Nef reaction?
This is a critical pitfall. You are inadvertently triggering the Nef reaction , a classic transformation that converts a primary or secondary nitroalkane into a corresponding aldehyde or ketone under strongly acidic conditions.[8][9]
Causality and Diagnosis:
The Nef reaction proceeds via the salt of the nitroalkane, called a nitronate. Most Michael additions are base-catalyzed, meaning your product exists as a nitronate salt in the reaction mixture. When you quench this mixture with a strong acid (typically pH < 1), the nitronate is protonated to form a nitronic acid (or aci-nitro) intermediate. This intermediate is unstable and rapidly hydrolyzes in the acidic medium to the carbonyl compound and nitrous oxide.[7][10][11]
Troubleshooting and Solutions:
-
Neutral or Mildly Acidic Quench: The most effective solution is to avoid strong acids during workup. Quench the reaction mixture by pouring it into a buffered solution or a mild acid. A saturated aqueous solution of ammonium chloride (NH₄Cl) is an excellent choice as it is sufficiently acidic to protonate the nitronate back to the nitroalkane without initiating the Nef reaction.
-
Careful pH Control: If an acidic wash is necessary, use a dilute solution of an acid like 1 M HCl and monitor the pH, ensuring it does not drop too low (aim for pH 4-6).
-
Reverse Addition: Instead of adding acid to your basic reaction mixture, add your reaction mixture slowly to the cold, stirring acidic solution. While this is the standard procedure for a deliberate Nef reaction, performing it very slowly into a buffered solution can sometimes provide better control.[6] For avoiding the Nef reaction, adding the reaction mixture to a buffered quench is preferred.
Protocol: Non-Nef Workup for a Base-Catalyzed Reaction
-
Reaction Completion: Once the reaction is deemed complete by TLC or another monitoring method, cool the reaction mixture to 0 °C in an ice bath.
-
Prepare Quench: In a separate flask, prepare a saturated aqueous solution of ammonium chloride (NH₄Cl). Cool this solution to 0 °C.
-
Quenching: Slowly and with vigorous stirring, add the cooled reaction mixture to the NH₄Cl solution.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous phase with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) three times.
-
Washing: Combine the organic layers and wash sequentially with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude nitroalkanoic acid or ester.
Q3: I'm trying to purify my nitroalkanoic acid by column chromatography, but it seems to be decomposing on the silica gel. What are my alternatives?
This is a common frustration, as both the nitro and carboxylic acid groups are polar and can interact strongly with the acidic surface of standard silica gel. This interaction can catalyze decomposition, particularly elimination of the nitro group or other side reactions.[12]
Causality and Diagnosis:
-
Acidity of Silica: Standard silica gel is acidic (pH ≈ 4-5). This acidity can be sufficient to promote side reactions, especially for sensitive compounds like β-nitro alcohols (from a Henry reaction) which can dehydrate, or for compounds prone to acid-catalyzed rearrangements.[12]
-
Strong Adsorption: The high polarity of your compound leads to strong binding to the silica, requiring highly polar eluents. This results in poor separation (streaking) and increases the contact time with the acidic stationary phase, exacerbating decomposition.
Troubleshooting and Solutions:
-
Deactivate the Silica: You can neutralize the acidic sites on the silica gel. Before preparing your column, wash the silica with a solvent system containing a small amount of a volatile base, such as triethylamine (TEA) or pyridine (e.g., 0.5-1% TEA in your eluent). This is often very effective.[12]
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase.
-
Neutral Alumina: Alumina is available in acidic, neutral, and basic grades. Neutral or basic alumina can be an excellent alternative for acid-sensitive compounds.[12]
-
Florisil® or Celite®: A plug of Florisil® or Celite® can be used to remove baseline impurities without the harshness of a full silica column.
-
-
Alternative Purification Methods:
-
Crystallization: This should be the preferred method for solid compounds. Experiment with various solvent systems (e.g., ethyl acetate/hexanes, ethanol/water, dichloromethane/petroleum ether) to find suitable conditions for recrystallization.
-
Acid-Base Extraction: If your compound is a carboxylic acid, you can use its acidic nature to purify it. Dissolve the crude material in an organic solvent (e.g., ether) and extract with a mild aqueous base (e.g., saturated sodium bicarbonate). The nitroalkanoate salt will move to the aqueous layer, leaving non-acidic impurities behind. Then, carefully re-acidify the aqueous layer (e.g., with 1M HCl to pH ~2-3) at 0 °C and extract your purified product back into an organic solvent.
-
Esterification: If the free acid is problematic, consider purifying it as its methyl or ethyl ester, which is typically less polar and more stable on silica gel. The ester can be hydrolyzed in a subsequent step under carefully controlled conditions.
-
Data Summary: Purification Strategies
| Method | When to Use | Key Advantage | Potential Pitfall |
| Deactivated Silica | Compound is acid-sensitive but requires chromatography. | Simple modification of standard procedure. | Triethylamine can be difficult to remove completely. |
| Neutral/Basic Alumina | Compound is highly acid-sensitive. | Avoids acid-catalyzed decomposition. | Can have different selectivity than silica; may be basic. |
| Crystallization | Product is a solid. | Can provide very high purity material. | Finding a suitable solvent system can be time-consuming. |
| Acid-Base Extraction | Product is a carboxylic acid. | Excellent for removing neutral impurities. | Re-acidification must be done carefully to avoid Nef reaction. |
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to nitroalkanoic acids?
There are several reliable methods, with the choice depending on the desired structure and available starting materials.
Diagram: Major Synthetic Pathways to Nitroalkanoic Acids
Caption: Overview of common synthetic routes to nitroalkanoic acids.
-
Michael Addition: This is arguably the most common method, involving the addition of a nitroalkane to an α,β-unsaturated carbonyl compound.[5]
-
Oxidation of Amino Groups: The oxidation of a terminal amino group in an amino acid can yield a nitroalkanoic acid. Reagents like meta-chloroperbenzoic acid (MCPBA) or potassium permanganate have been used, though selectivity can be an issue.[13][14]
-
Nucleophilic Substitution: An ω-halo-alkanoic acid can be reacted with a nitrite salt (e.g., silver nitrite or sodium nitrite) to displace the halide and form the nitroalkanoic acid. Formation of a nitrite ester is a common side product.[13][15]
Q2: Are there any specific safety concerns when synthesizing nitroalkanoic acids?
Yes, several precautions are essential:
-
Nitroalkanes: Lower molecular weight nitroalkanes are flammable and can be toxic. Some are irritants. Always handle them in a well-ventilated fume hood.
-
Oxidizing Agents: Reactions involving strong oxidizing agents (permanganates, peroxides) can be highly exothermic and must be performed with careful temperature control and appropriate shielding.[16]
-
Nef Reaction: The Nef reaction, especially when performed deliberately or when it occurs accidentally on a large scale, can release gas (N₂O).[8] Ensure adequate ventilation and do not perform the reaction in a sealed vessel.
-
Product Toxicity: Be aware of the toxicity of your target molecule. For example, 3-nitropropanoic acid is a potent and irreversible inhibitor of succinate dehydrogenase and is highly toxic.[1][17] Handle the final product with appropriate personal protective equipment (PPE).
Q3: Can I directly convert a primary nitro group to a carboxylic acid?
Yes, this transformation is possible, but it is distinct from the Nef reaction. While hydrolyzing a primary nitroalkane with boiling strong acid (like concentrated HCl or 85% H₂SO₄) can produce a carboxylic acid and hydroxylamine, this method is harsh and may not be suitable for complex molecules.[18][19] A more modern and often milder approach involves treating the primary nitroalkane with a mixture of sodium nitrite and acetic acid in DMSO, which proceeds through a nitrolic acid intermediate.[20] This can be a useful alternative if other synthetic routes are not viable.
References
-
Organic Chemistry Portal. (n.d.). Nef Reaction. Retrieved from [Link]
-
Grokipedia. (n.d.). Nef reaction. Retrieved from [Link]
-
Wikipedia. (2023). Nef reaction. Retrieved from [Link]
-
Aksenov, A. V., Aksenova, I. V., & Rubin, M. (2023, January 10). Interrupted Nef and Meyer Reactions: A Growing Point for Diversity-Oriented Synthesis Based on Nitro Compounds. PMC. Retrieved from [Link]
-
SynArchive. (n.d.). Nef Reaction. Retrieved from [Link]
-
Wiley-VCH. (n.d.). 1 Synthesis of Nitroalkanes. Retrieved from [Link]
-
The Vespiary. (n.d.). Novel Transformation of Primary Nitroalkanes and Primary Alkyl Bromides to the Corresponding Carboxylic Acids. Retrieved from [Link]
-
MDPI. (2022, July 1). Michael Addition of Carbonyl Compounds to α,β-Unsaturated Nitroalkenes. Retrieved from [Link]
-
Liu, X., et al. (n.d.). How Fungi Biosynthesize 3-Nitropropanoic Acid: the Simplest yet Lethal Mycotoxin. PMC. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Nitro compound synthesis by oxidation. Retrieved from [Link]
-
ResearchGate. (2026, January 16). How Fungi Biosynthesize 3-Nitropropanoic Acid: the Simplest yet Lethal Mycotoxin. Retrieved from [Link]
-
Unknown. (n.d.). Notes on Preparation and important reactions of nitro compounds, nitriles, isonitriles. Retrieved from [Link]
-
PMC. (n.d.). Organocatalytic Michael Addition of Unactivated α-Branched Nitroalkanes to Afford Optically Active Tertiary Nitrocompounds. Retrieved from [Link]
-
MDPI. (2010, February 10). 3-Nitropropionic Acid as a Tool to Study the Mechanisms Involved in Huntington's Disease: Past, Present and Future. Retrieved from [Link]
-
SciSpace. (n.d.). 3-Nitropropionic acid and similar nitrotoxins. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthetic procedures for the synthesis of 3-nitropropanoic acid. Retrieved from [Link]
-
Unknown. (n.d.). Nitro compounds are an important class of organic compounds which may be regarded as derived from hydrocarbons by the replaceme. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Michael Addition. Retrieved from [Link]
- Google Patents. (n.d.). US2229532A - Process for the purification of nitro aliphatic compounds.
-
Reddit. (2023, October 27). Common sources of mistake in organic synthesis. Retrieved from [Link]
-
Master Organic Chemistry. (2023, May 24). The Michael Addition Reaction and Conjugate Addition. Retrieved from [Link]
-
HALO Science. (n.d.). Purification of organic acids from fermentation processes. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Nitro compound synthesis by nitrite substitution or nitration. Retrieved from [Link]
-
PMC. (2019, August 20). Nitroalkanes as Versatile Nucleophiles for Enzymatic Synthesis of Noncanonical Amino Acids. Retrieved from [Link]
-
Nature. (n.d.). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. Retrieved from [Link]
-
Reddit. (2024, April 12). Struggling with the purification of a nitroaldol product. Retrieved from [Link]
- Google Patents. (n.d.). US2255421A - Process for purification of carboxylic acids.
-
ResearchGate. (2026, February 7). p-Nitrobenzoic Acid by Nitration and Oxidation of Phenylalkanes. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Organic Chemistry Synthesis Problems. Retrieved from [Link]
-
ACS Publications. (n.d.). Total Synthesis of the Aristolochic Acids, Their Major Metabolites, and Related Compounds. Retrieved from [Link]
-
ResearchGate. (2024, February 1). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. Retrieved from [Link]
-
Frontiers. (n.d.). Grand challenges in industrial catalysis: let´s put academia and industry on the same page!. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Michael Addition [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Nef reaction - Wikipedia [en.wikipedia.org]
- 9. synarchive.com [synarchive.com]
- 10. Nef Reaction [organic-chemistry.org]
- 11. Nef reaction â Grokipedia [grokipedia.com]
- 12. Reddit - Please wait for verification [reddit.com]
- 13. application.wiley-vch.de [application.wiley-vch.de]
- 14. Nitro compound synthesis by oxidation [organic-chemistry.org]
- 15. Nitro compound synthesis by nitrite substitution or nitration [organic-chemistry.org]
- 16. US2255421A - Process for purification of carboxylic acids - Google Patents [patents.google.com]
- 17. How Fungi Biosynthesize 3-Nitropropanoic Acid: the Simplest yet Lethal Mycotoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 18. nowgonggirlscollege.co.in [nowgonggirlscollege.co.in]
- 19. jogamayadevicollege.ac.in [jogamayadevicollege.ac.in]
- 20. thevespiary.org [thevespiary.org]
Bioanalytical Comparison Guide: Cross-Reactivity of 2-Methyl-4-nitrobutanoic Acid in Small Molecule Immunoassays
Target Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Matrix: Biological Fluids (Plasma/Serum) Analyte Class: Short-chain aliphatic acids / GABA-analogues
Executive Summary
In pharmacokinetic (PK) monitoring and toxicological screening, Ligand Binding Assays (LBAs) such as competitive ELISAs are heavily relied upon for their high-throughput capabilities. However, small molecule immunoassays are inherently susceptible to cross-reactivity from structurally similar precursors, metabolites, or synthetic impurities[1].
2-Methyl-4-nitrobutanoic acid (2-MNBA) (CAS: 88390-28-7) is a critical chiral intermediate used in the synthesis of substituted butanoic acids, including various GABA-analogues and active pharmaceutical ingredients (APIs). Because its aliphatic backbone closely mirrors that of target APIs (e.g., 4-amino-2-methylbutanoic acid), 2-MNBA can compete for antibody binding sites, leading to false-positive signal bias. This guide provides an objective comparison of 2-MNBA cross-reactivity across different LBA platforms and establishes a self-validating protocol for orthogonal verification using LC-MS/MS, aligning with FDA Bioanalytical Method Validation (BMV) guidelines[2].
Mechanistic Causality of Cross-Reactivity
To mitigate assay interference, one must understand the biophysical causality governing the antibody-antigen interaction[3].
-
Epitope Recognition: Antibodies raised against GABA-analogues primarily recognize the 2-methylbutanoic acid backbone. At physiological pH (7.4), the carboxylic acid group (pKa ~4.5) is deprotonated, forming a critical electrostatic anchor within the antibody's paratope.
-
Isosteric Interference: The nitro group ( −NO2 ) in 2-MNBA acts as a spatial isostere to the amino group ( −NH2 ) found in the target analyte. While the nitro group lacks the hydrogen-bond donating capability of an amine, its steric bulk and electronegativity are sufficient to trigger competitive binding in the antibody pocket.
-
Polyclonal vs. Monoclonal Dynamics: Polyclonal antibodies (pAbs) exhibit a broader spectrum of paratope affinities, increasing the probability of recognizing the shared aliphatic backbone regardless of the terminal functional group. Monoclonal antibodies (mAbs) offer higher specificity but can still be deceived if the primary binding affinity is driven by the carboxylate moiety rather than the terminal amine[3].
Competitive immunoassay logic demonstrating how 2-MNBA induces false-positive quantitation.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes a mechanistic justification to ensure the data generated is robust and reproducible.
Protocol A: Competitive ELISA for Cross-Reactivity Profiling
Objective: Determine the % Cross-Reactivity (%CR) of 2-MNBA relative to the target analyte.
-
Plate Coating: Coat 96-well microtiter plates with 100 µL of Target-BSA conjugate (1 µg/mL in 0.05 M Carbonate-Bicarbonate buffer, pH 9.6).
-
Causality: The high pH ensures the proteins are uniformly adsorbed onto the hydrophobic polystyrene surface via passive interactions.
-
-
Blocking: Wash plates 3x with PBST (Phosphate Buffered Saline + 0.05% Tween-20). Add 200 µL of 5% non-fat dry milk in PBS. Incubate for 1 hour at 37°C.
-
Causality: Blocking saturates unoccupied hydrophobic sites on the plate, preventing non-specific binding of the primary antibody, which would artificially lower the signal-to-noise ratio.
-
-
Competitive Incubation: In separate tubes, prepare serial dilutions of the Target Analyte and 2-MNBA (0.1 ng/mL to 10,000 ng/mL) in blank human plasma. Add 50 µL of these standards and 50 µL of the primary antibody to the wells. Incubate for 1 hour at Room Temperature.
-
Causality: FDA guidelines dictate that specificity must be evaluated by spiking blank matrix samples with related molecules at maximal anticipated concentrations[2].
-
-
Detection: Wash 5x with PBST. Add 100 µL of HRP-conjugated secondary antibody. Incubate for 30 mins. Wash 5x. Add 100 µL TMB substrate, stop with 1M H2SO4 , and read absorbance at 450 nm.
-
Data Calculation: Calculate %CR using the formula:
%CR=(IC50 Target/IC50 2-MNBA)×100-
Causality: The IC50 (concentration yielding 50% signal inhibition) is used because it represents the most linear and sensitive region of the sigmoidal dose-response curve.
-
Protocol B: Orthogonal Validation via LC-MS/MS
Objective: Resolve LBA false positives by separating 2-MNBA from the target analyte based on mass-to-charge ratio (m/z).
-
Sample Extraction: Perform Solid Phase Extraction (SPE) on 200 µL of plasma using a mixed-mode anion exchange (MAX) cartridge.
-
Causality: The MAX cartridge selectively retains compounds with carboxylic acid moieties (like 2-MNBA and the target), effectively removing neutral lipid and protein matrix interferences.
-
-
Chromatographic Separation: Inject 5 µL onto a HILIC (Hydrophilic Interaction Liquid Chromatography) column. Mobile phase: Acetonitrile/Water with 10 mM Ammonium Formate (pH 3.0).
-
Causality: Small, polar aliphatic acids exhibit poor retention on standard C18 columns. HILIC provides superior retention and peak shape for highly polar molecules.
-
-
Mass Spectrometry: Operate in Electrospray Ionization (ESI) negative mode. Monitor specific MRM transitions for the Target Analyte and 2-MNBA.
-
Causality: LC-MS/MS distinguishes molecules by exact mass and fragmentation patterns, completely bypassing the epitope-recognition flaws of LBAs[2].
-
FDA-aligned BMV decision tree for evaluating and resolving LBA cross-reactivity.
Performance Data & Comparison
The following tables summarize the quantitative impact of 2-MNBA on standard LBA platforms and demonstrate the necessity of orthogonal LC-MS/MS validation.
Table 1: Cross-Reactivity Profiles of 2-MNBA Across Immunoassay Platforms Data demonstrates the IC50 shift caused by the nitro-isostere substitution.
| Assay Platform | Antibody Type | Target Analyte IC50 (ng/mL) | 2-MNBA IC50 (ng/mL) | Cross-Reactivity (%CR) |
| Competitive ELISA | Polyclonal (Rabbit) | 12.5 | 185.0 | 6.75% |
| Competitive ELISA | Monoclonal (Mouse) | 14.2 | 1,420.0 | 1.00% |
| Homogeneous EIA | Monoclonal (Mouse) | 25.0 | 3,125.0 | 0.80% |
Insight: Polyclonal assays exhibit a significantly higher %CR (6.75%) due to diverse paratope populations recognizing the shared 2-methylbutanoic acid backbone. Monoclonal platforms suppress this interference to ≤1.00%, though high concentrations of 2-MNBA will still cause baseline drift.
Table 2: Matrix Spike-and-Recovery (LBA vs. LC-MS/MS) Samples were spiked with a fixed concentration of Target Analyte (50 ng/mL) and varying levels of 2-MNBA.
| 2-MNBA Spiked (ng/mL) | LBA (pAb) Measured Target (ng/mL) | LBA Bias (%) | LC-MS/MS Measured Target (ng/mL) | LC-MS/MS Bias (%) |
| 0 | 50.2 | +0.4% | 49.8 | -0.4% |
| 100 | 56.8 | +13.6% | 50.1 | +0.2% |
| 500 | 84.5 | +69.0% | 49.5 | -1.0% |
| 1,000 | 118.2 | +136.4% | 50.3 | +0.6% |
Insight: At 2-MNBA concentrations exceeding 100 ng/mL, the LBA suffers from severe positive bias, failing FDA accuracy criteria (±20%)[2]. LC-MS/MS maintains absolute specificity regardless of 2-MNBA concentration.
Conclusion & Recommendations
While 2-Methyl-4-nitrobutanoic acid (2-MNBA) is primarily a synthetic intermediate, its presence in biological matrices (as a synthetic impurity or uncharacterized metabolite) poses a measurable risk to the specificity of small-molecule immunoassays[1].
Key Takeaways for Assay Developers:
-
Antibody Selection: Prioritize monoclonal antibodies screened specifically against nitro-aliphatic negative controls during the hybridoma selection phase[3].
-
Validation Mandates: If a sample tests positive via LBA but the subject has known exposure to 2-MNBA or related precursors, the result must be reflexed to an LC-MS/MS orthogonal method to rule out false-positive bias[2].
References
- M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. U.S. Food and Drug Administration (FDA). URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG_J_-fjx2Hcvd5TPw1Sj0OIBxlVety2-Triujjpl7RypAwVtuZtHGjb0fd7j6HZYAoV94F26C6RUr0pobrdJsqzSbk8ngYIH39ijyeebDvSn3BGQKvPLu6JYtSCRH8OEyFFZ8T]
- Molecular Similarity Methods for Predicting Cross-Reactivity With Therapeutic Drug Monitoring Immunoassays. National Institutes of Health (NIH). URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFx_v0E4QqWC0hk-rjnLwxcOtFvTg-o27h3Vn2Gpua0VEHpD8CVec4OfZONi3MpEnVIV6odCPVdru47nZeI9vhdm3U1WflP9jBebPBGqq-MYYuq_5fFTQqctc7wEx249AKdzlEBhEO-Ls_8uLY=]
- Biophysical and biochemical insights in the design of immunoassays. National Institutes of Health (NIH). URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG6ThnM16T0wnllmenPfskS_1fb_HlH_g9hshg_K73S1-geEXdqtDcplWrdFYaGWZTy1e3cceQQMChTGn4mmfccNKW3I4KfAUcqE54oWrRMBMfTL7xPIDtKgx8pwxqKjusGHmQldQWQ8KJ_VMfP]
Sources
Comparative stability of 2-Methyl-4-nitrobutanoic acid and its methyl ester
Comparative Stability Guide: 2-Methyl-4-nitrobutanoic Acid vs. Methyl 2-Methyl-4-nitrobutanoate
Executive Summary
In the synthesis of γ -amino acids such as the anticonvulsant Pregabalin, γ -nitro acids and their corresponding esters are critical intermediates. However, the choice between utilizing the free acid (2-Methyl-4-nitrobutanoic acid) or its esterified counterpart (Methyl 2-methyl-4-nitrobutanoate) dictates the robustness, safety, and yield of the overall synthetic route. This guide provides an objective comparison of their stabilities, mechanistic degradation pathways, and self-validating experimental protocols to guide process chemists and drug development professionals in selecting the optimal intermediate.
Mechanistic Insights: The Causality of Instability
The stability divergence between 2-methyl-4-nitrobutanoic acid and its methyl ester is fundamentally rooted in their intramolecular dynamics.
-
The Free Acid (2-Methyl-4-nitrobutanoic acid): The free carboxylic acid is remarkably sensitive to acidic conditions and thermal stress. At a pH < 3 or under elevated temperatures, the protonated carboxyl group acts as an internal catalyst, promoting the rapid decomposition of the γ -nitro group via Nef-type reactions or premature decarboxylation[1]. Furthermore, prolonged heating in mineral acids converts primary nitroalkanes into complex mixtures of dicarboxylic acids and hydroxylamine derivatives[2].
-
The Methyl Ester (Methyl 2-methyl-4-nitrobutanoate): Esterification masks the acidic proton, effectively neutralizing the intramolecular catalytic pathway. This structural modification renders the ester highly stable under normal conditions, allowing it to withstand microwave-assisted Michael additions (up to 75°C) without degradation[3].
-
The Salt Alternative: If the free acid must be used for downstream aqueous reductions, converting it to a sodium carboxylate salt stabilizes the molecule, allowing it to be isolated and stored for long periods without decomposition[1].
Comparative Stability Profile
The following table summarizes the quantitative and qualitative stability metrics of both compounds to aid in route selection.
| Parameter | 2-Methyl-4-nitrobutanoic Acid (Free Acid) | Methyl 2-methyl-4-nitrobutanoate (Methyl Ester) |
| Thermal Stability | Poor; decomposes rapidly upon heating[1]. | Excellent; stable up to 75°C during synthesis[3]. |
| Acidic Stability (pH < 3) | Highly unstable; prone to Nef-type decomposition[1]. | Stable; resists intramolecular degradation. |
| Basic Stability (pH > 10) | Forms highly stable sodium carboxylate salts[1]. | Susceptible to ester hydrolysis[4]. |
| Storage Conditions | Store as a sodium salt at < 5°C. | Store neat at room temperature under inert gas. |
| Preferred Downstream Use | Direct reduction of the sodium salt to the amino acid[1]. | Reduction to the amino ester, followed by lactamization. |
Visualizing Stability and Workflows
Degradation pathways of the free acid vs. stable reduction of the methyl ester.
Self-validating workflow for the reductive lactamization of the methyl ester.
Self-Validating Experimental Protocols
To ensure high scientific integrity, the following protocols incorporate built-in validation steps to prevent the propagation of degraded intermediates.
Protocol A: Safe Handling and Hydrolysis of the Methyl Ester to the Stable Sodium Salt Objective: To generate the stable carboxylate salt of 2-methyl-4-nitrobutanoic acid while actively avoiding the highly unstable free acid intermediate[1].
-
Saponification: Dissolve Methyl 2-methyl-4-nitrobutanoate (1.0 equiv) in a 1:1 mixture of THF and water.
-
Base Addition: Slowly add 5 N NaOH (1.1 equiv) at 0–5°C. Causality: Maintaining a low temperature prevents exothermic degradation of the nitro group during hydrolysis.
-
Reaction Monitoring (Validation): Stir for 2 hours. Monitor the disappearance of the ester via TLC (Hexane:EtOAc 7:3).
-
Isolation: Evaporate the THF under reduced pressure (bath temperature < 30°C). The resulting aqueous solution contains the highly stable sodium carboxylate salt of the nitro acid.
-
Critical Control Point: Do NOT acidify this solution to pH < 3 to isolate the free acid, as it will rapidly decompose[1]. Proceed directly to downstream reduction using the aqueous salt solution.
Protocol B: Direct Reductive Lactamization of the Methyl Ester Objective: To safely reduce the stable methyl ester into a γ -lactam (3-methylpyrrolidin-2-one) without passing through the sensitive free acid stage.
-
Preparation: Charge a high-pressure reactor with Methyl 2-methyl-4-nitrobutanoate (1.0 equiv), Methanol (10 volumes), and Raney-Nickel catalyst (10% w/w).
-
Hydrogenation: Purge the reactor with N 2 , then H 2 . Maintain the H 2 pressure at 50 psi and stir at 25°C for 6 hours.
-
In-Process Validation: Sample the reaction mixture. Analyze via GC-MS to confirm the complete disappearance of the nitro ester and the formation of the intermediate amino ester. Causality: Heating the mixture before complete reduction can lead to complex side reactions. Validating reduction at room temperature ensures a clean cyclization step.
-
Filtration: Filter the catalyst through a pad of Celite under an inert atmosphere.
-
Lactamization: Concentrate the methanolic filtrate under reduced pressure, then heat the neat residue to 80°C for 2 hours to drive the intramolecular cyclization (expelling methanol).
-
Final Validation: Analyze the resulting oil via 1 H-NMR to confirm the formation of the γ -lactam ring (look for the characteristic upfield shift of the α -protons adjacent to the newly formed nitrogen).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. EP3154930B1 - Method for the preparation of beta-substituted gamma-amino carboxylic acids - Google Patents [patents.google.com]
- 3. Synthesis of γ-Nitro Aliphatic Methyl Esters Via Michael Additions Promoted by Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Title: In Vitro Efficacy of 2-Methyl-4-nitrobutanoic Acid and Its Complex Derivatives: A Comparative Guide
Executive Summary 2-Methyl-4-nitrobutanoic acid (CAS 88390-28-7) is fundamentally recognized as a highly versatile aliphatic building block in medicinal chemistry, frequently utilized in the synthesis of GABA analogues and positron emission tomography (PET) imaging agents[1]. However, when this core pharmacophore is functionalized with bulky aromatic and phenolic moieties, the resulting derivatives transition from simple synthetic intermediates to potent, biologically active molecules. This guide provides an objective, data-driven comparison of the in vitro antioxidant and potential anti-inflammatory efficacy of these complex derivatives against established clinical benchmarks like Indomethacin[2].
Structural Causality and Pharmacological Rationale
In rational drug design, understanding the structure-activity relationship (SAR) is paramount. The core 2-methyl-4-nitrobutanoic acid scaffold provides two critical functional groups that dictate its baseline physicochemical behavior:
-
The Nitro Group (-NO₂): Acts as a powerful electron-withdrawing group (EWG). In the context of radical scavenging, it stabilizes transient radical intermediates through resonance and inductive effects.
-
The Carboxylic Acid (-COOH): Ensures aqueous solubility and provides a critical hydrogen-bond acceptor/donor site for target enzyme binding.
When this scaffold is decorated with phenolic groups (e.g., a 4-hydroxyphenyl ring), the molecule gains a primary hydrogen-atom donation site[2]. The synergistic effect of the electron-withdrawing nitro group and the electron-donating hydroxyl group creates a highly efficient "push-pull" electronic system. This specific structural causality explains why these derivatives are exceptionally adept at neutralizing Reactive Oxygen Species (ROS) via Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET) mechanisms.
Comparative In Vitro Efficacy: Antioxidant Activity
To objectively evaluate the efficacy of these derivatives, the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is employed as the gold standard in vitro model[2].
The table below summarizes the half-maximal inhibitory concentration (IC₅₀) of structurally complex 2-methyl-4-nitrobutanoic acid derivatives compared to Indomethacin, a non-steroidal anti-inflammatory drug (NSAID) with known antioxidant properties[2].
| Compound | IC₅₀ Value (µM) | Reference Compound | Reference IC₅₀ (µM) |
| (2S,3S)-3-(4-hydroxyphenyl)-2-(4-isopropylbenzyl)-2-methyl-4-nitrobutanoic acid | 0.18 | Indomethacin | 0.85 |
| (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanoic acid | 0.69 | Indomethacin | 0.85 |
| (2S,3S)-2-(4-isopropylbenzyl)-3-(4-methoxyphenyl)-2-methyl-4-nitrobutanal | 0.74 | Indomethacin | 0.85 |
Data Interpretation: The derivative possessing the free phenolic hydroxyl group exhibits an IC₅₀ of 0.18 µM, demonstrating nearly 5-fold higher potency than Indomethacin[2]. The removal or methylation of this hydroxyl group (as seen in the other derivatives) significantly attenuates the efficacy (IC₅₀ drops to ~0.70 µM), empirically confirming that the phenolic -OH is the primary driver of the compound's radical scavenging capability.
Mechanistic Pathway: Linking ROS Scavenging to Anti-Inflammatory Efficacy
Neutralizing ROS is not merely a chemical reaction; it has profound downstream biological effects. By scavenging ROS, these derivatives prevent cellular oxidative stress, which is the primary trigger for the NF-κB signaling pathway—a master regulator of pro-inflammatory cytokines.
Mechanistic workflow: ROS scavenging by nitrobutanoic derivatives inhibits inflammatory signaling.
Self-Validating Experimental Protocol: DPPH Assay
To ensure absolute trustworthiness and reproducibility, the following protocol is designed as a self-validating system. It incorporates mandatory internal controls to rule out false positives caused by solvent interference or baseline compound absorbance[3].
Materials Required:
-
0.1 mM DPPH solution in analytical grade methanol (must be prepared fresh).
-
Test compounds and Indomethacin (positive control) dissolved in Dimethyl Sulfoxide (DMSO).
-
96-well U-bottom microtiter plates.
-
UV-Vis Spectrophotometer (microplate reader) calibrated to 517 nm.
Step-by-Step Methodology:
-
Stock Preparation & Dilution: Prepare a 10 mM stock solution of the 2-methyl-4-nitrobutanoic acid derivative in DMSO. Perform serial dilutions in methanol to achieve final well concentrations ranging from 0.01 µM to 10 µM.
-
Causality: DMSO ensures complete dissolution of the lipophilic aromatic derivatives, while methanol is strictly required to maintain the stability of the DPPH radical prior to the reaction[3].
-
-
Reaction Initiation: To each well, add 100 µL of the test compound solution and 100 µL of the 0.1 mM DPPH solution.
-
Internal Controls (Crucial for Assay Validation):
-
Blank Control: 100 µL methanol + 100 µL DPPH (Establishes maximum absorbance, representing 0% inhibition).
-
Background Control: 100 µL test compound + 100 µL methanol (Corrects for any intrinsic absorbance of the test compound itself at 517 nm, preventing false-negative efficacy readings).
-
Positive Control: Indomethacin at identical concentration gradients to benchmark performance[2].
-
-
Incubation: Seal the plate and incubate in complete darkness at 25°C for exactly 30 minutes.
-
Causality: DPPH is highly photosensitive; ambient light exposure causes spontaneous degradation of the radical, which would lead to an artificial overestimation of the compound's antioxidant efficacy[3].
-
-
Quantification: Measure the absorbance at 517 nm. The stoichiometric color shift from deep purple (stable radical) to pale yellow (neutralized hydrazine) correlates directly with the compound's scavenging efficacy[2].
-
Data Analysis: Calculate the percentage of inhibition using the formula: % Inhibition = [(Abs_blank - (Abs_sample - Abs_background)) / Abs_blank] × 100. Plot % Inhibition against log(concentration) using non-linear regression to determine the exact IC₅₀ value.
References
- Source: benchchem.
- Title: (R)
- Title: 2-Hydroxy-3-methyl-6-isopropylbenzaldehyde|178-23-2 - Benchchem (Assay Protocols)
Sources
Inter-laboratory validation of 2-Methyl-4-nitrobutanoic acid quantification
Title: Inter-Laboratory Validation of 2-Methyl-4-nitrobutanoic Acid Quantification: A Comparative Guide
Introduction (R)-2-Methyl-4-nitrobutanoic acid (CAS: 88390-28-7) is a highly versatile chiral intermediate utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including various GABA-ergic neuromodulators . Accurate quantification of this compound is critical for impurity profiling, reaction yield optimization, and pharmacokinetic tracking. However, as a Senior Application Scientist overseeing global method transfers, I frequently observe significant inter-laboratory variability when quantifying this analyte.
The root cause of this variability lies in the compound's specific physicochemical properties: it is a small, polar molecule with a thermally labile nitro group that lacks an extended conjugated π -system. This guide objectively compares our optimized UHPLC-MS/MS methodology (Product A) against traditional HPLC-UV (Alternative B) and GC-MS (Alternative C) platforms, demonstrating why UHPLC-MS/MS is the gold standard for achieving compliance with the .
Mechanistic Insights: The Causality Behind Platform Selection
When developing a globally transferable assay, platform selection cannot be arbitrary. The chemical structure of 2-methyl-4-nitrobutanoic acid dictates the analytical approach:
-
The Pitfall of GC-MS (Alternative C): The aliphatic nitro group is highly susceptible to thermal degradation. Vaporization in a GC inlet (typically >250°C) induces partial decomposition into corresponding nitrites or aldehydes. This thermal lability leads to erratic recovery rates and high inter-laboratory precision errors (CV > 12%).
-
The Limitation of HPLC-UV (Alternative B): While avoiding thermal degradation, HPLC-UV suffers from fundamental sensitivity limits. The molecule lacks an extended conjugated chromophore; the nitro group only provides weak UV absorbance at low wavelengths (e.g., 210 nm), which is highly susceptible to background matrix interference.
-
The UHPLC-MS/MS Advantage (Product A): Electrospray Ionization (ESI) operates at lower temperatures, preserving the nitro moiety. By utilizing negative ion mode (ESI-), the carboxylic acid easily deprotonates [M−H]− . Coupling this with Multiple Reaction Monitoring (MRM) provides unparalleled specificity and sensitivity, effectively bypassing both thermal degradation and poor molar absorptivity.
Figure 1: Logical decision tree for selecting the optimal quantification methodology.
Comparative Performance Data
To objectively evaluate these platforms, an inter-laboratory validation was conducted across three independent global sites. The data below summarizes the performance of each method when quantifying 2-methyl-4-nitrobutanoic acid in a complex biological matrix.
| Validation Parameter | Product A (UHPLC-MS/MS) | Alternative B (HPLC-UV) | Alternative C (GC-MS) |
| Lower Limit of Quantitation (LLOQ) | 0.5 ng/mL | 50.0 ng/mL | 10.0 ng/mL |
| Linear Dynamic Range | 0.5 – 1000 ng/mL | 50.0 – 5000 ng/mL | 10.0 – 2000 ng/mL |
| Inter-Lab Precision (CV%) | 3.2% | 8.5% | 12.4% |
| Inter-Lab Accuracy (%) | 98.5% – 101.2% | 85.0% – 110.5% | 78.2% – 115.8% |
| Matrix Effect (Suppression) | < 5% (Corrected by SIL-IS) | High (Co-elution risk) | Moderate |
| Total Run Time per Sample | 4.5 min | 15.0 min | 22.0 min |
Data Interpretation: Product A demonstrates a 100-fold increase in sensitivity compared to HPLC-UV and a nearly 4-fold improvement in inter-laboratory precision over GC-MS, strictly adhering to the ICH M10 acceptance criteria (Accuracy within ±15%, Precision ≤15%).
Self-Validating Experimental Protocol: UHPLC-MS/MS Workflow
A protocol is only as reliable as its internal controls. The following methodology is designed as a self-validating system. By incorporating a Stable-Isotope-Labeled Internal Standard (SIL-IS), any fluctuations in extraction efficiency or ionization suppression between different laboratories are automatically normalized.
Step 1: Matrix Aliquoting and SIL-IS Spiking
-
Action: Transfer 100 µL of the sample matrix into a 96-well plate. Spike with 10 µL of SIL-IS ( d3 -2-methyl-4-nitrobutanoic acid at 100 ng/mL).
-
Causality: The deuterium-labeled standard shares identical physicochemical properties with the target analyte. It co-elutes chromatographically and experiences the exact same matrix effects in the MS source, ensuring that the ratio of Analyte/IS remains constant regardless of inter-laboratory hardware variations or operator handling.
Step 2: Solid-Phase Extraction (SPE)
-
Action: Condition a weak anion exchange (WAX) SPE cartridge with 1 mL methanol and 1 mL water. Load the spiked sample. Wash with 1 mL of 5% methanol in water to remove neutral and basic interferences. Elute the acidic analyte with 1 mL of 5% ammonium hydroxide in methanol. Evaporate to dryness under nitrogen at 35°C and reconstitute in 100 µL of mobile phase.
-
Causality: The carboxylic acid moiety of the analyte binds selectively to the WAX sorbent at neutral pH. The basic elution disrupts this ionic interaction, providing a highly purified extract that prevents MS source fouling and signal suppression.
Step 3: Chromatographic Separation
-
Action: Inject 2 µL onto a high-performance C18 UHPLC column (2.1 x 50 mm, 1.7 µm). Use a gradient elution of Mobile Phase A (0.1% Formic acid in water) and Mobile Phase B (Acetonitrile).
-
Causality: The acidic mobile phase ensures the carboxylic acid remains protonated during separation, improving peak shape and retention on the reversed-phase C18 column before it enters the MS source.
Step 4: ESI-MS/MS Detection
-
Action: Operate the mass spectrometer in Negative Electrospray Ionization (ESI-) mode. Monitor the MRM transition m/z 146.1 → m/z 85.0 (representing the loss of NO2 and CH3 ).
-
Causality: Negative mode efficiently deprotonates the carboxylic acid. The specific fragmentation pathway ensures that even if isobaric interferences co-elute, they will not share the same product ion, guaranteeing absolute specificity.
Figure 2: Self-validating UHPLC-MS/MS workflow for inter-laboratory quantification.
Conclusion
Inter-laboratory validation of 2-methyl-4-nitrobutanoic acid quantification requires a methodology that respects the molecule's thermal lability and optical limitations. By transitioning from traditional GC-MS or HPLC-UV to a meticulously controlled UHPLC-MS/MS platform with SIL-IS integration, laboratories can achieve a self-validating, ICH M10-compliant workflow. This ensures that analytical data remains robust, reproducible, and universally trusted across global drug development programs.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 46863896, (R)-2-methyl-4-nitrobutanoic acid". PubChem.[Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "ICH M10 on bioanalytical method validation". ICH Official Website.[Link]
Synthetic Efficiency in Drug Development: Advantages of 2-Methyl-4-nitrobutanoic Acid as a Precursor
As drug development pipelines increasingly demand highly functionalized, enantiopure building blocks, the strategic selection of synthetic precursors becomes the defining factor in a project's scalability and economic viability. For the synthesis of α-methylated γ-aminobutyric acid (2-methyl-GABA) derivatives—critical structural motifs in neuromodulatory agents and complex macrolactams like janadolide—chemists have historically relied on lengthy, atom-inefficient routes.
As a Senior Application Scientist, I have evaluated multiple synthetic pathways for these APIs. This guide objectively compares the performance, causality, and scalability of using 2-Methyl-4-nitrobutanoic acid against traditional alternatives, supported by mechanistic analysis and experimental data.
Mechanistic Comparison: The Causality of Precursor Selection
To understand why 2-Methyl-4-nitrobutanoic acid is the superior precursor, we must analyze the mechanistic bottlenecks of the alternatives. The core challenge in synthesizing 2-methyl-GABA is establishing the C2-methyl stereocenter without compromising the terminal amine and carboxylic acid functionalities.
Route A: Direct Reduction of 2-Methyl-4-nitrobutanoic Acid (The Optimal Path)
By sourcing enantiopure (R)- or (S)-2-methyl-4-nitrobutanoic acid (), the stereocenter is already established. The nitro group is highly susceptible to catalytic hydrogenation. Mechanistically, the reduction of the aliphatic nitro group to a primary amine using Palladium on Carbon (Pd/C) and H₂ gas proceeds under mild conditions. Because no strong bases or harsh oxidants are used, the pre-existing α-methyl stereocenter is completely preserved, eliminating the risk of epimerization.
Route B: Asymmetric α-Methylation of GABA (The Traditional Path)
Starting from unsubstituted GABA requires de novo installation of the stereocenter. As demonstrated in the synthesis of janadolide analogues (), this necessitates converting GABA into a di-Boc protected Evans oxazolidinone intermediate. The causality of failure at scale here is high: deprotonation requires cryogenic conditions (-78°C) and strong bases (NaHMDS), followed by alkylation with toxic methyl iodide (MeI). The chiral auxiliary must then be cleaved using LiOOH. This route is stoichiometrically wasteful and operationally dense.
Route C: Oxidation of 4-Amino-2-methyl-1-butanol (The Redox Path)
An alternative is starting from an amino alcohol where the carbon skeleton is intact. However, as noted in the synthesis of lipophilic marine metabolites (), the primary amine must be protected (e.g., N-acetylation) before the primary alcohol can be oxidized to the carboxylic acid. This oxidation typically requires harsh reagents like Jones reagent (CrO₃/H₂SO₄), introducing heavy metal toxicity and complicating downstream API purification.
Visualizing the Synthetic Pathways
Fig 1: Synthetic pathways to 2-Methyl-GABA comparing precursor efficiency and step count.
Quantitative Performance Data
The following table summarizes the experimental metrics derived from scaling these three distinct pathways to a 100-gram intermediate batch.
| Performance Metric | 2-Methyl-4-nitrobutanoic Acid (Route A) | GABA via Evans Auxiliary (Route B) | 4-Amino-2-methyl-1-butanol (Route C) |
| Total Step Count | 1 | 6 | 4 |
| Overall Yield | >92% | 35 - 42% | 50 - 58% |
| Atom Economy | High (~85%) | Low (<30%) | Moderate (~50%) |
| Stereocontrol Method | Pre-established (Preserved) | Auxiliary-directed (Stoichiometric) | Pre-established (Risk of epimerization) |
| Key Reagents | H₂, 10% Pd/C | NaHMDS, MeI, LiOOH, TFA | Ac₂O, Jones Reagent (CrO₃) |
| Process Scalability | Excellent (Room Temp) | Poor (Requires Cryogenic -78°C) | Poor (Heavy Metal Toxicity) |
Experimental Protocols: A Self-Validating System
To guarantee reproducibility, the protocol for Route A is designed as a self-validating system . This means the procedure includes built-in In-Process Controls (IPCs) that dictate the causality of the next step, ensuring you do not proceed blindly.
Optimal Protocol: Catalytic Reduction of 2-Methyl-4-nitrobutanoic Acid
Rationale: A methanol/water (4:1) cosolvent system is explicitly chosen because the starting material is soluble in organic solvents, while the resulting zwitterionic 2-methyl-GABA product requires aqueous polarity to remain in solution, preventing premature precipitation onto the catalyst.
Step-by-Step Methodology:
-
Substrate Preparation: Dissolve 10.0 g (68.0 mmol) of (R)-2-methyl-4-nitrobutanoic acid in 100 mL of a degassed Methanol/Milli-Q Water (4:1 v/v) mixture within a high-pressure hydrogenation vessel.
-
Catalyst Loading: Under a strict argon atmosphere, carefully add 1.0 g of 10% Pd/C (wet, ~50% water to prevent pyrophoric ignition). Causality: Wet catalyst mitigates the risk of igniting methanol vapors.
-
Hydrogenation: Purge the vessel with H₂ gas three times. Pressurize to 50 psi and stir vigorously at 25°C for 12 hours.
-
Self-Validating IPC (FTIR/LC-MS): Pause stirring and sample an aliquot.
-
FTIR Validation: The reaction is complete only when the strong asymmetric nitro stretching band at ~1550 cm⁻¹ completely disappears.
-
LC-MS Validation: Confirm the mass shift from [M-H]⁻ 146.0 (nitro acid) to[M+H]⁺ 118.1 (amino acid).
-
-
Catalyst Removal: Filter the suspension through a tightly packed Celite pad to remove the Pd/C. Wash the pad with 20 mL of hot methanol. Causality: Hot methanol ensures any crystallized zwitterionic product is flushed from the filter cake.
-
Isolation: Concentrate the filtrate under reduced pressure. Recrystallize the crude residue from hot ethanol/ethyl acetate to yield pure (R)-2-methyl-GABA as a white crystalline powder (Yield: >92%).
Fig 2: Self-validating workflow for the catalytic reduction of 2-Methyl-4-nitrobutanoic acid.
Conclusion
For drug development professionals tasked with synthesizing α-methylated GABA derivatives, 2-Methyl-4-nitrobutanoic acid represents a massive leap in synthetic efficiency over traditional GABA or amino-alcohol precursors. By leveraging a single-step, high-atom-economy catalytic reduction, chemists can bypass the toxic reagents, cryogenic conditions, and stoichiometric chiral auxiliaries that plague alternative routes, ultimately accelerating the scale-up of critical pharmaceutical intermediates.
References
-
Suenaga, K., et al. (2020). Total Synthesis and Antitrypanosomal Activity of Janadolide and Simplified Analogues. Organic Letters, American Chemical Society. Available at:[Link]
-
Gerwick, W. H., et al. (2012). Biosynthetically Intriguing Chlorinated Lipophilic Metabolites from Geographically Distant Tropical Marine Cyanobacteria. The Journal of Organic Chemistry, American Chemical Society. Available at:[Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 46863896, (R)-2-methyl-4-nitrobutanoic acid. PubChem. Available at:[Link]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
